Diprovocim-X
Description
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Structure
2D Structure
Properties
Molecular Formula |
C66H83N7O10 |
|---|---|
Molecular Weight |
1134.4 g/mol |
IUPAC Name |
12-[[(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-4-[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-3-carbonyl]amino]dodecyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C66H83N7O10/c1-66(2,3)83-65(81)68-38-58(74)82-34-22-11-9-7-5-4-6-8-10-21-33-67-59(75)51-39-72(40-52(51)60(76)69-55-35-48(55)43-23-15-12-16-24-43)63(79)46-29-31-47(32-30-46)64(80)73-41-53(61(77)70-56-36-49(56)44-25-17-13-18-26-44)54(42-73)62(78)71-57-37-50(57)45-27-19-14-20-28-45/h12-20,23-32,48-57H,4-11,21-22,33-42H2,1-3H3,(H,67,75)(H,68,81)(H,69,76)(H,70,77)(H,71,78)/t48-,49-,50-,51-,52-,53-,54-,55+,56+,57+/m1/s1 |
InChI Key |
KEKGLXKWMYJTES-YKAPJTMCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCCCCCCCCCCCNC(=O)[C@@H]1CN(C[C@H]1C(=O)N[C@H]2C[C@@H]2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)N5C[C@H]([C@@H](C5)C(=O)N[C@H]6C[C@@H]6C7=CC=CC=C7)C(=O)N[C@H]8C[C@@H]8C9=CC=CC=C9 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCCCCCCCCCCCNC(=O)C1CN(CC1C(=O)NC2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)N5CC(C(C5)C(=O)NC6CC6C7=CC=CC=C7)C(=O)NC8CC8C9=CC=CC=C9 |
Origin of Product |
United States |
Foundational & Exploratory
Diprovocim-X: A Technical Guide to its Mechanism of Action as a TLR1/TLR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diprovocim-X is a potent, synthetic small-molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer. It represents a novel class of immunomodulators with significant potential as a vaccine adjuvant, particularly in the context of cancer immunotherapy. Unlike the natural lipopeptide ligands of TLR1/TLR2, this compound possesses a unique chemical structure, yet it effectively activates downstream signaling pathways to elicit a robust innate and subsequent adaptive immune response. This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies used in its characterization, and visualizing the critical signaling pathways and experimental workflows.
Core Mechanism of Action: TLR1/TLR2 Agonism
This compound functions by engaging and activating the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages[1][2]. This interaction initiates a signaling cascade that is crucial for the innate immune response and the subsequent development of adaptive immunity[2]. Although bearing no structural resemblance to canonical TLR1/TLR2 ligands like the bacterial triacylated lipopeptide Pam3CSK4, this compound demonstrates high potency[3][4].
The binding of this compound to the TLR1/TLR2 complex induces a conformational change that brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This dimerization event is the critical first step in the activation of downstream signaling pathways.
Downstream Signaling Pathways
Upon activation of the TLR1/TLR2 heterodimer by this compound, a well-defined intracellular signaling cascade is initiated, which is dependent on the adaptor proteins MyD88 and TIRAP. This signaling culminates in the activation of two major pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
The key signaling events are as follows:
-
Recruitment of Adaptor Proteins: The dimerized TIR domains recruit the adaptor protein MyD88, which in turn recruits IRAK4 (interleukin-1 receptor-associated kinase 4).
-
Activation of MAPK Pathway: This leads to the phosphorylation and activation of several kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).
-
Activation of NF-κB Pathway: The signaling cascade also results in the phosphorylation of IKKα and IKKβ, leading to the degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus.
The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12), chemokines, and co-stimulatory molecules, which are essential for the activation of the adaptive immune system.
References
- 1. pnas.org [pnas.org]
- 2. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Diprovocim-X TLR1/TLR2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprovocim-X is a potent, synthetic small-molecule agonist of the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer.[1][2][3][4][5] It represents a novel class of immunomodulators with significant potential as a vaccine adjuvant and in cancer immunotherapy. Unlike natural TLR1/TLR2 ligands, such as triacylated lipopeptides from bacteria, this compound possesses a unique chemical structure and exhibits exceptional potency in activating innate and adaptive immune responses. This technical guide provides a comprehensive overview of the this compound-mediated TLR1/TLR2 signaling pathway, including its mechanism of action, downstream signaling events, and key experimental data.
Mechanism of Action: TLR1/TLR2 Heterodimerization
This compound functions by inducing the dimerization of TLR1 and TLR2 on the cell surface of immune cells, such as macrophages and dendritic cells. This heterodimerization is the critical first step in initiating the downstream signaling cascade. While the natural ligand for the TLR1/TLR2 complex is triacylated lipopeptides, this compound achieves this activation through a distinct binding mode. Structural studies have revealed that Diprovocim binds to the ectodomains of both TLR1 and TLR2, facilitating the formation of a stable signaling-competent complex. Interestingly, in vitro studies have shown that Diprovocim can also induce the formation of TLR2 homodimers, although the primary signaling pathway for its immunostimulatory effects is through the TLR1/TLR2 heterodimer.
The TLR1/TLR2 Signaling Cascade
Upon ligand-induced heterodimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 are brought into close proximity. This conformational change triggers the recruitment of adaptor proteins, initiating a signaling cascade that culminates in the activation of transcription factors and the production of pro-inflammatory cytokines and chemokines.
The canonical downstream signaling pathway activated by the this compound-TLR1/TLR2 complex involves the following key steps:
-
Recruitment of Adaptor Proteins: The activated TLR1/TLR2 complex recruits the adaptor proteins Myeloid differentiation primary response 88 (MyD88) and TIR domain-containing adapter protein (TIRAP).
-
Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4. This leads to the formation of a larger signaling complex known as the Myddosome.
-
Activation of Downstream Kinases: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6). TRAF6, in turn, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.
-
Activation of MAPK and NF-κB Pathways: The activated TAK1 complex phosphorylates and activates two major downstream signaling pathways:
-
Mitogen-activated protein kinase (MAPK) pathway: This leads to the activation of p38 and JNK.
-
Nuclear factor-kappa B (NF-κB) pathway: This involves the phosphorylation and activation of the IκB kinase (IKK) complex (IKKα and IKKβ), leading to the degradation of the inhibitor of NF-κB (IκBα) and the subsequent translocation of NF-κB into the nucleus.
-
-
Gene Expression: Nuclear translocation of activated transcription factors, such as NF-κB and AP-1 (activated by the MAPK pathway), results in the transcription of a wide range of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and co-stimulatory molecules.
Caption: this compound induced TLR1/TLR2 signaling pathway.
Quantitative Data
The potency and efficacy of this compound and its analogs have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Diprovocim Analogs in Human Cells
| Compound | Cell Line | Assay | EC50 | Reference |
| Diprovocim-1 | THP-1 | TNF-α release | 110 pM | |
| This compound | THP-1 | TNF-α release | 5 nM | |
| SMU-Z1 | HEK-Blue hTLR2 | NF-κB activation | 4.88 ± 0.79 nM |
Table 2: Comparative Potency of this compound in Human and Murine Cells
| Compound | Cell Type | Species | Assay | Observation | Reference |
| This compound | THP-1 cells | Human | TNF-α release | Excellent potency and efficacy | |
| This compound | Mouse macrophages | Murine | TNF-α release | Substantially improved potency and efficacy compared to earlier analogs |
Experimental Protocols
The characterization of this compound's activity relies on a set of key immunological and cell-based assays.
TLR Dependence Assay using Neutralizing Antibodies
This experiment is designed to confirm that the observed cellular response is specifically mediated by TLR1 and TLR2.
-
Cell Line: Differentiated human THP-1 cells.
-
Stimulus: this compound (e.g., 5 nM).
-
Antibodies: Neutralizing antibodies against human TLR1, TLR2, and TLR6 (as a negative control).
-
Protocol:
-
Pre-treat differentiated THP-1 cells with neutralizing antibodies (e.g., 20 µg/mL) for 1 hour.
-
Stimulate the cells with this compound.
-
After a defined incubation period, collect the cell supernatant.
-
Measure the concentration of a downstream cytokine, such as TNF-α, using an enzyme-linked immunosorbent assay (ELISA).
-
-
Expected Outcome: A significant reduction in TNF-α production in the presence of anti-TLR1 and anti-TLR2 antibodies, but not with the anti-TLR6 antibody, confirms the dependence on the TLR1/TLR2 heterodimer.
Caption: Experimental workflow for TLR dependence assay.
TLR Dependence Assay using Macrophages from Knockout Mice
This method provides genetic evidence for the involvement of specific TLRs in the signaling pathway.
-
Cells: Peritoneal macrophages isolated from wild-type, TLR1-deficient, TLR2-deficient, and TLR6-deficient mice.
-
Stimulus: this compound.
-
Protocol:
-
Isolate peritoneal macrophages from the different mouse strains.
-
Culture the macrophages and stimulate them with this compound.
-
After a set incubation time, collect the cell culture supernatant.
-
Quantify the amount of a pro-inflammatory cytokine (e.g., TNF) produced using ELISA.
-
-
Expected Outcome: TNF production will be abrogated in macrophages from TLR1- and TLR2-deficient mice, but not from TLR6-deficient or wild-type mice, confirming the essential role of TLR1 and TLR2.
In Vivo Adjuvant Activity Assay
This experiment assesses the ability of this compound to enhance the adaptive immune response to a co-administered antigen.
-
Animal Model: C57BL/6J mice.
-
Antigen: Ovalbumin (OVA).
-
Adjuvant: this compound.
-
Protocol:
-
Immunize C57BL/6J mice intramuscularly with OVA alone, or OVA mixed with this compound.
-
After a specific period (e.g., 14 days), collect blood samples.
-
Measure OVA-specific antibody subtypes (e.g., IgG1, IgG2a) in the serum by ELISA.
-
To assess the cellular immune response, an in vivo cytotoxicity assay can be performed by challenging the immunized mice with splenocytes loaded with the target peptide (SIINFEKL).
-
-
Expected Outcome: Mice immunized with OVA plus this compound will show significantly higher titers of OVA-specific antibodies and enhanced in vivo cytotoxicity compared to mice immunized with OVA alone, demonstrating the adjuvant effect of this compound.
Conclusion
This compound is a highly potent and specific agonist of the TLR1/TLR2 signaling pathway. Its well-defined mechanism of action, involving the induction of TLR1/TLR2 heterodimerization and the subsequent activation of MyD88-dependent signaling, leads to robust innate and adaptive immune responses. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this promising new class of immunomodulators. The ability of this compound to act as a powerful adjuvant highlights its potential for the development of more effective vaccines and cancer immunotherapies.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
An In-depth Technical Guide to Diprovocim-X: A Novel TLR1/TLR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprovocim-X is a next-generation, synthetic small molecule that functions as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2] It represents a new class of TLR agonists with no structural resemblance to previously known natural or synthetic agonists.[1][3] this compound is characterized by its exceptional potency in both human and murine cells and its significant activity as a vaccine adjuvant, positioning it as a promising candidate for immunotherapy and vaccine development.[1] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its immunostimulatory effects by binding to and activating the TLR1/TLR2 heterodimer on the surface of immune cells, such as macrophages and dendritic cells. This binding event induces the dimerization of the receptor chains, initiating a downstream signaling cascade that is crucial for the innate immune response.
The activation of TLR1/TLR2 by this compound triggers a MyD88-dependent signaling pathway. This leads to the recruitment of adaptor proteins, including TIRAP and IRAK4, which in turn activate key inflammatory signaling pathways: the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway. Activation of these pathways results in the phosphorylation of IKKα, IKKβ, p38, JNK, and ERK, and the degradation of IκBα. Ultimately, this signaling cascade leads to the translocation of transcription factors, such as NF-κB, into the nucleus, driving the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This activation of the innate immune system by this compound subsequently bridges to the adaptive immune response, making it a powerful adjuvant. By promoting the maturation of dendritic cells and the production of cytokines, it enhances antigen presentation and stimulates robust antigen-specific T cell and B cell responses.
Signaling Pathway
Caption: this compound activates the TLR1/TLR2 pathway, leading to cytokine production.
Quantitative Data
The potency of this compound and its predecessor, Diprovocim, has been quantified in various cell types. The half-maximal effective concentration (EC50) values for the induction of TNF-α are summarized below.
| Compound | Cell Line/Type | Species | EC50 | Reference |
| Diprovocim | THP-1 cells | Human | 110 pM | |
| Diprovocim | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 875 pM | |
| Diprovocim | Peritoneal Macrophages | Mouse | 1.3 nM | |
| Diprovocim | Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | 6.7 nM | |
| This compound | THP-1 cells | Human | ~110 pM (comparable to Diprovocim) | |
| This compound | Peritoneal Macrophages | Mouse | Substantially improved potency over Diprovocim |
Experimental Protocols
In Vitro Activity Assessment
1. Cell Culture and Stimulation:
-
Human THP-1 Monocytic Cells: Differentiate THP-1 cells with phorbol 12-myristate 13-acetate (PMA). Seed the differentiated cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Mouse Peritoneal Macrophages: Isolate macrophages from the peritoneal cavity of mice. Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Stimulation: Treat the cells with varying concentrations of this compound (dissolved in DMSO, with final DMSO concentration kept constant and low, e.g., ≤0.2%). Incubate for 4 hours for cytokine measurement or for specified time points for signaling pathway analysis.
2. Cytokine Production Measurement (ELISA):
-
Sample Collection: After the 4-hour stimulation, centrifuge the 96-well plates and collect the supernatants.
-
ELISA Procedure: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.
3. Signaling Pathway Analysis (Western Blot):
-
Cell Lysis: Following stimulation with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of IKKα, IKKβ, p38, JNK, ERK, and IκBα. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Adjuvant Activity Assessment
1. Animal Model:
-
Use a suitable mouse strain, such as C57BL/6J.
2. Immunization Protocol:
-
Prepare an immunization mixture containing an antigen (e.g., ovalbumin, OVA) and this compound as the adjuvant. A typical dose might be 100 µg of OVA and 10 mg/kg of this compound.
-
Administer the mixture via intramuscular injection.
3. Evaluation of Immune Response:
-
Humoral Response (ELISA): At a specified time point after immunization (e.g., 14 days), collect blood samples and measure the serum titers of antigen-specific antibodies (e.g., OVA-specific IgG, IgG1, and IgG2b) by ELISA.
-
Cellular Response (e.g., in a tumor model): In a cancer immunotherapy model (e.g., B16-OVA melanoma), after immunization, challenge the mice with tumor cells. Monitor tumor growth and survival. Analyze tumor-infiltrating leukocytes by flow cytometry to quantify antigen-specific CD8+ T cells.
Experimental Workflow
References
An In-depth Technical Guide to the Structure-Activity Relationship of Diprovocim-X
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprovocim-X is a next-generation synthetic small molecule agonist of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer, a key pattern recognition receptor of the innate immune system. As a potent immune adjuvant, this compound holds significant promise for enhancing vaccine efficacy and in cancer immunotherapy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the diprovocim class of molecules, with a specific focus on this compound. We will delve into its mechanism of action, present quantitative data on the activity of various analogs, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways and experimental workflows.
Introduction: The Diprovocim Class of TLR1/TLR2 Agonists
The diprovocims are a novel class of synthetic, small-molecule agonists of the TLR1/TLR2 heterodimer.[1][2] Unlike the natural lipopeptide ligands of TLR1/TLR2, diprovocims possess a unique chemical scaffold and exhibit exceptional potency.[3] The prototypical member of this class, diprovocim-1, demonstrated remarkable agonist activity in human cells, with an EC50 in the picomolar range.[3] However, its efficacy in murine models was modest.[1] This led to the development of next-generation diprovocims, including this compound, which were optimized for improved activity in the murine system while retaining high potency in human cells. This cross-species activity makes this compound a valuable tool for preclinical and translational research.
Mechanism of Action
This compound exerts its immunostimulatory effects by binding to the TLR1/TLR2 heterodimer on the surface of immune cells, such as macrophages and dendritic cells. This binding event induces a conformational change in the receptor complex, initiating a downstream signaling cascade.
TLR1/TLR2 Dimerization and Downstream Signaling
The activation of the TLR1/TLR2 heterodimer by this compound triggers a signaling pathway dependent on the adaptor proteins Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF)-related adaptor molecule (TIRAP). This leads to the recruitment and activation of interleukin-1 receptor-associated kinase 4 (IRAK4), which in turn activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways culminates in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and the upregulation of co-stimulatory molecules, leading to the activation of both the innate and adaptive immune responses.
Caption: TLR1/TLR2 signaling pathway activated by this compound.
Structure-Activity Relationship (SAR) of Diprovocims
The core of the diprovocim scaffold is a pyrrolidine-3,4-dicarboxamide with four side chains. SAR studies have revealed that modifications to these side chains significantly impact the potency and species selectivity of these compounds.
Quantitative SAR Data
The following table summarizes the in vitro activity of this compound and key analogs in both human and murine cell lines. The activity is determined by measuring the concentration required to elicit a half-maximal release of TNF-α (EC50).
| Compound | Structure | Human THP-1 Cells EC50 (nM) | Murine Macrophages EC50 (nM) | Murine Macrophages Efficacy (% of Diprovocim-1) |
| Diprovocim-1 | [Image of Diprovocim-1 structure] | 0.11 | 1.5 | 100 |
| This compound | [Image of this compound structure] | 0.14 | 0.75 | 550 |
| Analog 1 | [Structure with modified side chain] | >1000 | >1000 | - |
| Analog 2 | [Structure with alternative linker] | 1.2 | 25 | 80 |
Data sourced from Yang et al., J. Med. Chem. 2022, 65 (13), 9230–9252.
Key SAR Insights
-
Side Chain Composition: The nature of the four side chains is critical for activity. The presence of specific hydrophobic and aromatic moieties is essential for potent TLR1/TLR2 agonism.
-
Linker Length and Rigidity: The linker connecting the two halves of the molecule influences the overall conformation and binding affinity.
-
Murine Activity Enhancement: this compound incorporates modifications specifically designed to improve its interaction with the murine TLR1/TLR2 complex, resulting in significantly enhanced potency and efficacy in mouse cells compared to diprovocim-1. This was a key objective in its design to facilitate in vivo studies in mouse models.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro TNF-α Release Assay in Human THP-1 Cells
This assay quantifies the ability of diprovocim analogs to induce the release of TNF-α from human monocytic THP-1 cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Diprovocim analogs
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 cells into a macrophage-like phenotype, seed the cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before stimulation.
-
-
Compound Treatment:
-
Prepare serial dilutions of the diprovocim analogs in cell culture medium.
-
Add the diluted compounds to the differentiated THP-1 cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
TNF-α Quantification:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the log of the compound concentration.
-
Determine the EC50 value, the concentration of the compound that elicits a half-maximal response, using a non-linear regression analysis.
-
In Vivo Adjuvant Activity in Mice
This protocol describes the evaluation of the adjuvant effect of this compound in a mouse immunization model using ovalbumin (OVA) as a model antigen.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
This compound
-
Sterile PBS
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) (for comparison)
Procedure:
-
Immunization:
-
Prepare the immunization mixture by emulsifying a solution of OVA (e.g., 100 µ g/mouse ) and this compound (e.g., 20 µ g/mouse ) in sterile PBS.
-
Administer the immunization via intramuscular or subcutaneous injection on day 0.
-
Administer a booster immunization with the same formulation on day 14.
-
-
Analysis of Immune Response:
-
Antibody Titer: Collect blood samples at various time points (e.g., days 14, 21, and 28) and measure the OVA-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA.
-
Cytotoxic T Lymphocyte (CTL) Activity: On day 21, sacrifice the mice and isolate splenocytes. Perform an in vivo or ex vivo CTL assay to measure the specific lysis of OVA-pulsed target cells.
-
Caption: In vivo experimental workflow for evaluating this compound adjuvant activity.
Conclusion
This compound represents a significant advancement in the development of synthetic TLR1/TLR2 agonists. Its high potency in both human and murine systems, coupled with its well-defined mechanism of action, makes it a powerful tool for immunological research and a promising candidate for clinical development as a vaccine adjuvant and immunotherapeutic agent. The structure-activity relationships established for the diprovocim class provide a clear roadmap for the design of future analogs with tailored properties. The detailed experimental protocols provided in this guide will facilitate the further investigation and application of this exciting class of immunostimulatory molecules.
References
- 1. Collection - Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Discovery and development of Diprovocim-X
An in-depth technical guide on the discovery and development of Diprovocim-X, a potent synthetic agonist of Toll-like receptor 1 and 2 (TLR1/TLR2), designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a next-generation synthetic small molecule agonist of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer, which plays a crucial role in the innate immune system.[1] It belongs to the diprovocim class of compounds, which are distinguished by their exceptional potency and a mechanism of action that involves inducing the dimerization of TLR1 and TLR2.[2][3] Unlike canonical TLR1/TLR2 agonists, such as the bacterial lipopeptide Pam3CSK4, the diprovocims bear no structural resemblance to any known natural or synthetic TLR agonist.[1][4] This class of molecules was identified through a high-throughput screen of a chemical library designed to promote cell surface receptor dimerization.
The prototypical member of this class, Diprovocim-1, demonstrated remarkable potency in human cells, with an EC50 of 110 pM for inducing TNF-α production in THP-1 cells. However, its activity in murine cells was more modest. This compound was developed to address this limitation, exhibiting substantially improved potency and efficacy in mouse macrophages while maintaining the excellent activity of Diprovocim-1 in human cells. This enhanced murine activity makes this compound a valuable tool for in vivo studies in mouse models, particularly in the fields of cancer immunotherapy and vaccine adjuvant development.
Discovery and Optimization
The diprovocim class of compounds was discovered by screening a library of approximately 100,000 synthetic compounds for their ability to activate the innate immune response. The primary screening assay measured the production of Tumor Necrosis Factor-alpha (TNF-α) in human THP-1 myeloid cells. The initial leads emerged from a sublibrary of compounds designed to facilitate the dimerization of cell surface receptors.
Extensive structure-activity relationship (SAR) studies were conducted to optimize the initial hits, leading to an 800-fold improvement in potency and the development of Diprovocim-1. Further optimization led to the creation of this compound, which was specifically designed to have improved activity in murine models. This compound features a modified fourth side chain that enhances its potency and efficacy towards the murine TLR1/TLR2 complex without compromising its high activity in the human system.
Mechanism of Action
This compound exerts its immunostimulatory effects by acting as an agonist of the TLR1/TLR2 heterodimer. TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system by recognizing conserved molecular patterns found in microbes. TLR2 forms heterodimers with either TLR1 or TLR6 to recognize bacterial lipoproteins and lipopeptides. The TLR1/TLR2 complex specifically recognizes triacylated lipopeptides.
Although Diprovocim is structurally distinct from these natural ligands, it effectively induces the formation of TLR1/TLR2 heterodimers. Crystallographic studies have shown that Diprovocim binds to a hydrophobic pocket at the interface of the TLR1 and TLR2 ectodomains, inducing a conformational change that brings the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This initiates a downstream signaling cascade.
Signaling Pathway
The activation of the TLR1/TLR2 complex by this compound triggers a well-defined intracellular signaling pathway that is dependent on the adaptor proteins MyD88 and TIRAP. This cascade leads to the activation of key transcription factors, including NF-κB and AP-1, through the activation of MAP kinases (p38, JNK, and ERK) and the IKK complex. These transcription factors then orchestrate the expression of a wide range of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Quantitative Data
The potency of this compound and its predecessor, Diprovocim-1, has been quantified in various cell-based assays. The data highlights the exceptional potency in human cells and the improved activity of this compound in murine cells.
| Compound | Cell Type | Assay Readout | EC50 | Efficacy (relative to Diprovocim-1) |
| Diprovocim-1 | Human THP-1 cells | TNF-α production | 110 pM | 100% |
| Mouse peritoneal macrophages | TNF-α production | 1.3 nM | 100% | |
| This compound | Human THP-1 cells | TNF-α production | 140 pM | ~100% |
| Mouse peritoneal macrophages | TNF-α production | 750 pM | ~550% |
Applications in Cancer Immunotherapy
A major application of this compound is as a vaccine adjuvant in cancer immunotherapy. By potently activating antigen-presenting cells (APCs) like dendritic cells and macrophages, this compound enhances the presentation of tumor antigens to T cells, thereby stimulating a robust anti-tumor immune response.
In preclinical mouse models of melanoma (B16-OVA), Diprovocim has been shown to act as a powerful adjuvant when co-administered with a tumor antigen (ovalbumin). This combination promotes antigen-specific cytotoxic T lymphocyte (CTL) responses and synergizes with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, to eliminate tumors and provide long-term immunological memory. In these studies, the combination of a Diprovocim-adjuvanted vaccine and anti-PD-L1 therapy led to a 100% survival rate in mice with aggressive melanoma over the course of the experiment.
Experimental Protocols
TLR Agonist Activity Assay (THP-1 Cells)
This protocol describes the measurement of TNF-α production in differentiated human THP-1 cells in response to TLR agonist stimulation.
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate the cells into a macrophage-like phenotype, seed them in 96-well plates at a density of 5 x 10^4 cells/well.
-
Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48-72 hours.
-
After incubation, wash the cells with fresh medium to remove PMA and non-adherent cells.
-
-
TLR Agonist Stimulation:
-
Prepare serial dilutions of this compound or other TLR agonists in complete cell culture medium.
-
Add the diluted agonists to the differentiated THP-1 cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Pam3CSK4).
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of TNF-α Production:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the EC50 values by plotting the TNF-α concentration against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
-
In Vivo Murine Melanoma Model (B16-OVA)
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a Diprovocim-adjuvanted cancer vaccine.
-
Animal Model:
-
Use 6-8 week old female C57BL/6J mice.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Inoculation:
-
Culture B16-OVA melanoma cells, which express the model antigen ovalbumin.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^5 to 5 x 10^5 B16-OVA cells into the flank of each mouse.
-
-
Vaccination and Treatment:
-
Begin vaccination and treatment protocols when tumors become palpable (e.g., day 3-7 post-inoculation).
-
Prepare the vaccine by mixing the tumor antigen (e.g., 50 µg ovalbumin) with the adjuvant (e.g., 10 nmol this compound).
-
Administer the vaccine via intramuscular injection into the contralateral limb.
-
For combination therapy, administer anti-PD-L1 antibody (e.g., 200 µg) via intraperitoneal injection.
-
Typically, two doses of the vaccine are given, for example, on day 3 and day 10 post-tumor inoculation.
-
-
Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor animal body weight and overall health.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
At the end of the study, tumors and spleens can be harvested for further analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune responses.
-
Conclusion
This compound represents a significant advancement in the field of synthetic immune agonists. Its development from a high-throughput screening campaign to a rationally designed molecule with potent and species-specific activity showcases a powerful approach to drug discovery. With its well-defined mechanism of action, exceptional potency, and demonstrated efficacy as a vaccine adjuvant in preclinical models of cancer, this compound holds considerable promise for the development of novel immunotherapies. The detailed technical information provided here serves as a guide for researchers and drug development professionals seeking to explore the potential of this compound and other TLR agonists in their own research and development programs.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PMC [pmc.ncbi.nlm.nih.gov]
Diprovocim-X: A Synthetic Immune Potentiator for Next-Generation Immunotherapies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Diprovocim-X is a novel, synthetically produced small molecule that acts as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3] It represents a new class of immune potentiators that exhibit no structural similarity to previously identified TLR agonists.[1][2] Developed through extensive structure-activity relationship (SAR) studies, this compound has demonstrated exceptional potency in activating both the innate and adaptive immune systems, positioning it as a promising candidate for various immunotherapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound functions by inducing the dimerization of TLR1 and TLR2 on the surface of immune cells, such as macrophages and dendritic cells. This dimerization event initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Subsequent activation of interleukin-1 receptor-associated kinase 4 (IRAK4) and TIRAP leads to the activation of two major signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. The activation of these pathways culminates in the production of pro-inflammatory cytokines and chemokines, leading to the maturation of antigen-presenting cells and the subsequent activation of the adaptive immune response.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Reference |
| Human THP-1 cells | EC50 (TNF-α production) | 140 pM | |
| Mouse Macrophages | EC50 (TNF-α production) | 750 pM | |
| Mouse Macrophages | Efficacy vs. Diprovocim-1 | 550% |
Table 2: In Vivo Adjuvant Activity of this compound in Mice
| Parameter | Dosage | Co-administered Antigen | Outcome | Reference |
| Immunization | 200 µg (10 mg/kg) per mouse | Ovalbumin (OVA), 100 µg (5 mg/kg) per mouse | Induced strong in vivo cytotoxicity against target peptide-loaded splenocytes. | |
| Antitumor Immunity | 10 mg/kg | Ovalbumin (OVA) | Synergized with anti-PD-L1 treatment to inhibit tumor growth and generate long-term antitumor memory. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
The synthesis of this compound is a multi-step process. For complete, step-by-step instructions, including the preparation of starting materials and intermediates, please refer to the Supporting Information of the publication "Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response" in the Journal of Medicinal Chemistry.
Cell-Based Assays for TLR1/TLR2 Activation
1. Cell Culture and Differentiation:
-
Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation into a macrophage-like phenotype is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
2. Stimulation with this compound:
-
Differentiated THP-1 cells are washed and seeded in fresh medium.
-
This compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the cell cultures at various concentrations. A vehicle-only control is included.
-
The cells are incubated for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
3. Measurement of Cytokine Production (TNF-α ELISA):
-
After incubation, the cell culture supernatants are collected.
-
The concentration of tumor necrosis factor-alpha (TNF-α) in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Adjuvant Activity in Mice
1. Animal Models:
-
C57BL/6J mice are commonly used for in vivo studies.
2. Immunization Protocol:
-
Mice are immunized via intramuscular (i.m.) injection.
-
The immunizing solution consists of the antigen (e.g., ovalbumin, OVA) mixed with this compound as the adjuvant. A typical dose is 100 µg of OVA and 200 µg of this compound per mouse.
-
Control groups include mice immunized with the antigen alone or with a vehicle control.
-
A booster immunization is typically administered after a set period (e.g., 7 days).
3. Assessment of Immune Response (Cytotoxic T-Lymphocyte Assay):
-
Splenocytes from immunized mice are harvested.
-
Target cells (e.g., splenocytes from naive mice) are labeled with a fluorescent dye and pulsed with the specific peptide antigen (e.g., SIINFEKL for OVA).
-
The target cells are then co-cultured with the splenocytes from the immunized mice.
-
The specific lysis of target cells is measured by flow cytometry to determine the cytotoxic T-lymphocyte (CTL) activity.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound induced TLR1/TLR2 signaling cascade.
Experimental Workflow for In Vivo Adjuvant Efficacy
Caption: Workflow for assessing in vivo adjuvant activity.
References
An In-depth Technical Guide on the Role of Diprovocim-X in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diprovocim-X, a novel synthetic small-molecule agonist of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2). This compound has demonstrated significant potential as a powerful modulator of the innate immune system and as a vaccine adjuvant.
Core Mechanism of Action: TLR1/TLR2 Agonism
This compound functions by activating the heterodimeric TLR1/TLR2 receptor complex, a key component of the innate immune system responsible for recognizing pathogen-associated molecular patterns (PAMPs) from bacteria.[1][2][3][4][5] Unlike natural TLR1/TLR2 ligands, such as triacylated lipopeptides, this compound is a synthetic molecule with a distinct chemical structure. Its activation of TLR1/TLR2 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immune responses.
The activation of the TLR1/TLR2 complex by this compound is highly potent, with studies showing activity at picomolar concentrations in human cells. This potent activity makes it a promising candidate for various immunotherapeutic applications.
Signaling Pathways Activated by this compound
Upon binding to the TLR1/TLR2 complex, this compound induces a conformational change in the receptors, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88) and TIRAP (TIR domain-containing adapter protein). This initiates a signaling cascade that activates two major downstream pathways: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (mitogen-activated protein kinase) pathway.
The activation of these pathways culminates in the translocation of transcription factors, such as NF-κB and AP-1 (activator protein 1), into the nucleus. This, in turn, drives the expression of a wide range of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and co-stimulatory molecules that are crucial for both innate and adaptive immunity.
Caption: this compound induced TLR1/TLR2 signaling cascade.
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various cell types, demonstrating its robust activity in both human and murine models. The following table summarizes the key quantitative data.
| Cell Line/Primary Cells | Species | Assay | EC50 Value | Reference |
| THP-1 cells | Human | TNF-α production | 110 pM | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF-α production | 875 pM | |
| Peritoneal Macrophages | Mouse | TNF-α production | 1.3 nM | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | TNF-α production | 6.7 nM |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are outlines of key experiments used to characterize the activity of this compound.
This assay is fundamental for quantifying the potency of TLR1/TLR2 agonists.
-
Cell Culture:
-
Human THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Mouse peritoneal macrophages are isolated from mice following standard protocols.
-
-
Stimulation:
-
Differentiated THP-1 cells or primary macrophages are plated in 96-well plates.
-
Cells are treated with a serial dilution of this compound (e.g., 0.01-10000 nM) for a specified period (e.g., 4 hours).
-
-
Quantification of TNF-α:
-
The cell culture supernatant is collected.
-
The concentration of TNF-α is determined using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The EC50 value is calculated by plotting the TNF-α concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
This protocol outlines the evaluation of this compound's ability to enhance an antigen-specific immune response in a mouse model.
-
Animal Model:
-
Female C57BL/6J mice (e.g., 8 weeks old) are used.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Immunization:
-
Mice are immunized via intramuscular (i.m.) injection.
-
The immunization formulation consists of a model antigen, such as ovalbumin (OVA), mixed with this compound. A typical dose might be 100 µg of OVA and 10 mg/kg of this compound per mouse.
-
Control groups include mice immunized with the antigen alone, this compound alone, or a vehicle control.
-
A booster immunization may be administered at a later time point (e.g., day 28).
-
-
Evaluation of Immune Response:
-
Humoral Response: Blood samples are collected at various time points (e.g., 14 days post-immunization) to measure the levels of antigen-specific antibodies (e.g., IgG) in the serum using ELISA.
-
Cellular Response: A cytotoxic T lymphocyte (CTL) assay can be performed to assess the activity of antigen-specific CD8+ T cells.
-
-
Tumor Challenge Model (for cancer vaccine studies):
-
Mice are inoculated with tumor cells expressing the model antigen (e.g., B16-OVA melanoma cells).
-
Tumor growth is monitored over time, and survival rates are recorded.
-
Caption: Workflow for evaluating this compound activity.
Conclusion
This compound represents a significant advancement in the field of immunology, offering a potent and specific means of activating the innate immune system through the TLR1/TLR2 pathway. Its well-defined mechanism of action, coupled with its demonstrated efficacy as a vaccine adjuvant in preclinical models, underscores its potential for the development of novel immunotherapies and next-generation vaccines. Further research and clinical development are warranted to fully explore the therapeutic applications of this promising molecule.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunostimulatory Action of Diprovocim-X: A Technical Guide to its Cellular Activation Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways activated by Diprovocim-X, a potent, synthetic small-molecule agonist of the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and vaccine development. Herein, we detail the mechanism of action, downstream signaling cascades, and quantifiable cellular responses elicited by this compound, supported by experimental data and detailed methodologies.
Core Mechanism of Action: TLR1/TLR2 Dimerization and MyD88-Dependent Signaling
This compound functions as a powerful adjuvant by initiating an innate immune response through the specific activation of the TLR1/TLR2 complex on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][2] Unlike the natural lipopeptide ligands of TLR1/TLR2, this compound is a structurally distinct synthetic molecule that induces a conformational change in the extracellular domains of TLR1 and TLR2, promoting their heterodimerization.[1] This dimerization event is the critical first step in initiating the intracellular signaling cascade.
Upon ligand-induced dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 associate, creating a signaling platform for the recruitment of adaptor proteins. The primary adaptor protein for the TLR1/TLR2 complex is Myeloid differentiation primary response 88 (MyD88).[1] The recruitment of MyD88 is facilitated by the TIR-domain-containing adapter protein (TIRAP).[1] This leads to the formation of a larger signaling complex known as the Myddosome.
The Myddosome subsequently recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4. Activated IRAK4 then phosphorylates and activates other downstream kinases, propagating the signal.
Activation of Downstream NF-κB and MAPK Pathways
The activation of the IRAK complex triggers two major downstream signaling branches: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
NF-κB Pathway: The signal is transduced to the inhibitor of NF-κB kinase (IKK) complex, which consists of IKKα and IKKβ. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
MAPK Pathway: this compound-induced TLR1/TLR2 signaling also leads to the phosphorylation and activation of all three major MAPK families: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases, in turn, activate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified in various cell-based assays, primarily by measuring the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The half-maximal effective concentration (EC50) values highlight the exceptional potency of this molecule in both human and murine immune cells.
| Cell Line/Type | Species | Parameter Measured | EC50 Value | Reference |
| THP-1 (differentiated) | Human | TNF-α production | 140 pM | |
| Peritoneal Macrophages | Mouse | TNF-α production | 750 pM | |
| THP-1 | Human | TNF-α production | 110 pM | |
| Human PBMCs | Human | TNF-α production | 875 pM | |
| Mouse Peritoneal Macrophages | Mouse | TNF-α production | 1.3 nM | |
| Mouse BMDCs | Mouse | TNF-α production | 6.7 nM |
Table 1: Potency of Diprovocim and this compound in inducing TNF-α production in various cell types.
Experimental Protocols
Measurement of Cytokine Production
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α) from immune cells upon stimulation with this compound.
Methodology:
-
Cell Culture: Human THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA). Murine peritoneal macrophages are harvested from mice following intraperitoneal injection of thioglycolate.
-
Stimulation: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a vehicle control.
-
Incubation: Cells are incubated for a specified period (typically 4-24 hours) to allow for cytokine production and secretion.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
Objective: To detect the activation of key signaling proteins in the NF-κB and MAPK pathways.
Methodology:
-
Cell Lysis: Differentiated THP-1 cells or mouse peritoneal macrophages are treated with this compound for various time points. Following stimulation, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of IKKα, IKKβ, p38, JNK, ERK, and IκBα. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Adjuvant Activity and Therapeutic Potential
The potent in vitro activity of this compound translates to significant adjuvant effects in vivo. In murine models, co-administration of this compound with an antigen (e.g., ovalbumin) enhances both antigen-specific humoral (antibody) and cellular (T-cell) immune responses. This demonstrates its potential as a vaccine adjuvant.
Furthermore, in preclinical cancer models, this compound, when used as an adjuvant in a cancer vaccine, has been shown to promote antigen-specific anti-tumor immunity. This effect is significantly enhanced when combined with immune checkpoint blockade, such as anti-PD-L1 therapy, leading to complete tumor inhibition and long-term survival in mice.
While there are no clinical trials specifically for this compound reported to date, other synthetic TLR1/TLR2 agonists are under clinical investigation for various indications, including cancer and infectious diseases. For instance, the synthetic lipopeptide TLR2 agonist CBLB612 has been in Phase 2 clinical trials for oncology applications. The development of these related molecules underscores the therapeutic potential of targeting the TLR1/TLR2 pathway.
Conclusion
This compound is a highly potent and specific synthetic agonist of the TLR1/TLR2 heterodimer. Its well-defined mechanism of action, involving the activation of MyD88-dependent signaling and the subsequent engagement of NF-κB and MAPK pathways, leads to a robust pro-inflammatory response. The quantitative data from in vitro and in vivo studies demonstrate its potential as a powerful adjuvant for vaccines and as a component of combination cancer immunotherapy. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising immunomodulatory agent.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Diprovocim-X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Diprovocim-X, a potent synthetic small-molecule agonist of Toll-like receptor 1 and 2 (TLR1/TLR2). This compound serves as a powerful adjuvant, activating innate and adaptive immune responses, making it a valuable tool for preclinical research in vaccine development and cancer immunotherapy.[1][2][3]
Introduction
This compound is a next-generation derivative of Diprovocim, designed for improved potency and efficacy in murine models while retaining high activity in human cells.[1][2] It acts by inducing the heterodimerization of TLR1 and TLR2 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This activation triggers downstream signaling pathways, leading to the production of proinflammatory cytokines and the maturation of APCs, which are crucial for initiating a robust adaptive immune response against co-administered antigens. Preclinical studies have demonstrated its efficacy as an adjuvant in cancer vaccine models, where it enhances antigen-specific T-cell responses and can act synergistically with immune checkpoint inhibitors like anti-PD-L1 to eradicate tumors.
Mechanism of Action: TLR1/TLR2 Signaling
This compound binding to the TLR1/TLR2 heterodimer initiates a signaling cascade dependent on the adaptor proteins MyD88 and TIRAP. This leads to the activation of IRAK4 and subsequent downstream signaling involving MAP kinases (p38, JNK, ERK) and the canonical NF-κB pathway. The culmination of this pathway is the transcription of genes encoding proinflammatory cytokines and chemokines, which orchestrate the innate and adaptive immune responses.
Experimental Protocols
Protocol 1: In Vivo Adjuvant Activity Assessment in a Murine Vaccination Model
This protocol details the use of this compound as an adjuvant with a model antigen, ovalbumin (OVA), to assess the induction of an adaptive immune response in mice.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Sterile saline solution
-
C57BL/6J mice (6-8 weeks old)
-
Syringes and needles for intramuscular injection
Procedure:
-
Preparation of Reagents:
-
Reconstitute this compound in a suitable vehicle (e.g., sterile saline) to a final concentration for the desired dose.
-
Dissolve OVA in sterile saline.
-
-
Animal Groups:
-
Group 1: Saline (Vehicle control)
-
Group 2: OVA alone
-
Group 3: this compound + OVA
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Administer a 100 µL intramuscular (i.m.) injection into the hind limb of each mouse according to its group. A typical dose is 100 µg of OVA co-administered with 200 µg (10 mg/kg) of this compound.
-
Day 14 (Booster Immunization): Administer a second i.m. injection with the same formulations as the primary immunization.
-
-
Endpoint Analysis:
-
Day 23 (9 days post-boost): Euthanize mice and collect spleens and blood.
-
Cytotoxic T Lymphocyte (CTL) Assay: Isolate splenocytes to measure the in vivo cytotoxicity against target cells loaded with the OVA-derived peptide SIINFEKL.
-
Antibody Titer Measurement: Use serum collected from blood to measure OVA-specific antibody subtypes (e.g., IgG1, IgG2b) by ELISA.
-
Protocol 2: Therapeutic Antitumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a therapeutic vaccination strategy using this compound as an adjuvant in combination with an immune checkpoint inhibitor in a B16-OVA melanoma tumor model.
Materials:
-
B16-OVA melanoma cells
-
This compound
-
Ovalbumin (OVA)
-
Anti-PD-L1 antibody
-
Sterile saline solution and appropriate cell culture media
-
C57BL/6J mice (6-8 weeks old)
-
Syringes and needles for subcutaneous, intramuscular, and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
On Day 0 , inject 2 x 105 B16-OVA melanoma cells subcutaneously (s.c.) into the flank of each C57BL/6J mouse.
-
-
Treatment Schedule:
-
Day 3 (Primary Immunization): When tumors are established, administer an i.m. injection of 100 µg OVA mixed with 10 mg/kg this compound.
-
Days 3, 6, 9, 12, 15: Administer 200 µg of anti-PD-L1 antibody via intraperitoneal (i.p.) injection.
-
Day 10 (Booster Immunization): Administer a second i.m. injection of OVA + this compound.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers.
-
Monitor animal survival.
-
At the end of the study, tumors can be excised for analysis of tumor-infiltrating leukocytes (TILs) by flow cytometry to assess the infiltration of CD8+ T cells, CD4+ T cells, and NK cells.
-
Quantitative Data Summary
The following table summarizes the potency of Diprovocim and this compound from in vitro studies, which provides the basis for its in vivo application.
| Compound | Cell Type | Assay | EC50 | Efficacy | Reference |
| Diprovocim-1 | Human THP-1 cells | TNF-α Production | 110 pM | 100% | |
| This compound | Human THP-1 cells | TNF-α Production | 140 pM | 100% (relative to Diprovocim-1) | |
| Diprovocim-1 | Mouse Macrophages | TNF-α Production | ~1.5 nM | 100% | |
| This compound | Mouse Macrophages | TNF-α Production | 750 pM | 550% (relative to Diprovocim-1) |
In Vivo Efficacy: In a B16-OVA melanoma model, the combination of Diprovocim-adjuvanted OVA immunization with anti-PD-L1 treatment resulted in the complete inhibition of tumor growth and 100% survival of the mice. This treatment also generated long-term antitumor memory. The antitumor effect was shown to be dependent on CD8+ T cells.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols: Diprovocim-X in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of Diprovocim-X, a potent Toll-like receptor 1 and 2 (TLR1/TLR2) agonist, in mice. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the immunomodulatory and anti-tumor activities of this compound.
Mechanism of Action
This compound is a synthetic small molecule that activates the innate immune system by binding to the TLR1/TLR2 heterodimer on the surface of immune cells, such as macrophages and dendritic cells.[1][2] This engagement triggers a downstream signaling cascade involving the adaptor proteins MyD88 and TIRAP, and the protein kinase IRAK4.[3] Subsequently, this leads to the activation of two major signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[3] Activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and the promotion of adaptive immune responses.[3]
Signaling Pathway
The signaling pathway initiated by this compound binding to the TLR1/TLR2 complex is depicted below.
Quantitative Data Summary
The following tables summarize the dosages and experimental models for this compound and its precursor, Diprovocim, in mice.
| Compound | Dosage | Route of Administration | Mouse Strain | Experimental Model | Reference |
| This compound | 200 µ g/mouse (10 mg/kg) | Intramuscular (i.m.) | C57BL/6J | Adjuvant activity with ovalbumin (OVA) | |
| Diprovocim | 10 mg/kg | Intramuscular (i.m.) | C57BL/6J | B16-OVA melanoma |
| Experimental Model | Cell Line | Number of Cells | Implantation Route | Treatment Details |
| B16-OVA Melanoma | B16-OVA | 2 x 105 | Subcutaneous (s.c.) | Diprovocim (10 mg/kg, i.m.) with OVA (100 µg) on day 3 post-tumor implantation, with a booster on day 10. Anti-PD-L1 (200 µg, i.p.) on days 3, 6, 9, and 12. |
Experimental Protocols
Protocol 1: Adjuvant Activity of this compound with Ovalbumin
This protocol is adapted from a study demonstrating the adjuvant effect of this compound when co-administered with the model antigen ovalbumin (OVA).
Materials:
-
This compound
-
Endotoxin-free Ovalbumin (OVA)
-
Vehicle (e.g., 5% DMSO, 10% Tween 80 in saline)
-
C57BL/6J mice (female, 8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound/OVA Formulation:
-
Reconstitute this compound in the vehicle to a final concentration that allows for the administration of 200 µg per mouse in a suitable injection volume (e.g., 50 µL).
-
Dissolve OVA in sterile saline to a concentration that allows for the administration of 100 µg per mouse.
-
On the day of injection, mix the this compound and OVA solutions.
-
-
Administration:
-
Administer the this compound/OVA mixture via intramuscular (i.m.) injection into the quadriceps muscle of the hind limb.
-
A typical injection volume for i.m. in mice is 30-50 µL.
-
A booster immunization can be administered 7 to 28 days after the initial immunization.
-
-
Endpoint Analysis:
-
The immune response can be evaluated at various time points after immunization.
-
Antigen-specific antibody titers (e.g., IgG1, IgG2a) can be measured from serum samples by ELISA.
-
Cellular immune responses can be assessed by T-cell proliferation assays or intracellular cytokine staining of splenocytes.
-
Protocol 2: this compound in a Syngeneic B16-OVA Melanoma Model with Anti-PD-L1
This protocol describes a therapeutic tumor model to evaluate the efficacy of this compound as a vaccine adjuvant in combination with checkpoint blockade.
Materials:
-
B16-OVA melanoma cells
-
This compound
-
Ovalbumin (OVA)
-
Anti-mouse PD-L1 antibody
-
C57BL/6J mice
-
Cell culture reagents
-
Sterile PBS and syringes
Procedure:
-
Tumor Cell Implantation:
-
Culture B16-OVA cells to 80-90% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 106 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 105 cells) subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Day 3 post-tumor implantation:
-
Administer this compound (10 mg/kg) mixed with OVA (100 µg) via intramuscular injection.
-
Administer anti-PD-L1 antibody (200 µg) via intraperitoneal (i.p.) injection.
-
-
Days 6, 9, and 12 post-tumor implantation:
-
Administer anti-PD-L1 antibody (200 µg, i.p.).
-
-
Day 10 post-tumor implantation:
-
Administer a booster immunization of this compound (10 mg/kg) with OVA (100 µg) via i.m. injection.
-
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice.
-
The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be a key endpoint.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound in a murine tumor model.
References
- 1. SimB16: Modeling Induced Immune System Response against B16-Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Volume of Intramuscular Injection into the Caudal Thigh Muscles of Female and Male BALB/c Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating a Cancer Vaccine with Diprovocim-X Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprovocim-X is a next-generation synthetic small molecule agonist of the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[1] Its potent immunostimulatory properties make it an excellent candidate as an adjuvant in therapeutic cancer vaccines. By activating the innate immune system, this compound enhances the adaptive immune response against tumor-associated antigens, leading to improved tumor control and survival. These application notes provide detailed protocols for the formulation, in vitro characterization, and in vivo evaluation of a cancer vaccine using this compound as an adjuvant, with a specific focus on a model system using ovalbumin (OVA) as the antigen in a murine melanoma model.
Mechanism of Action of this compound
This compound functions by binding to the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[1][2] This binding event triggers a downstream signaling cascade that is dependent on the adaptor proteins MyD88 and TIRAP.[2] The subsequent activation of transcription factors, including NF-κB and AP-1, leads to the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of costimulatory molecules on the surface of APCs.[2] This process promotes the maturation of DCs, enhances antigen presentation to T cells, and ultimately drives the differentiation of naive T cells into effector T cells, including cytotoxic T lymphocytes (CTLs), which are crucial for killing tumor cells.
Signaling Pathway of this compound via TLR1/TLR2
Data Presentation
In Vitro Potency of Diprovocim and this compound
| Compound | Cell Line | Assay | EC50 | Reference |
| Diprovocim | Human THP-1 cells | TNF-α production | 110 pM | |
| Diprovocim | Mouse Peritoneal Macrophages | TNF-α production | 1.3 nM | |
| This compound | Differentiated THP-1 cells (human) | TNF-α production | 5 nM (Stimulation) | |
| This compound | Thioglycolate-elicited mouse peritoneal macrophages | TNF-α production | 500 nM (Stimulation) |
In Vivo Efficacy of Diprovocim-Adjuvanted OVA Vaccine in B16-OVA Melanoma Model
| Treatment Group | Adjuvant | Survival Rate (at day 54) | Key Observations | Reference |
| OVA + Vehicle | None | 0% | No protection against tumor growth. | |
| OVA + Alum | Alum | 25% | Modest increase in survival. | |
| OVA + Diprovocim | Diprovocim | 100% | Complete protection and curative response. |
Immunological Correlates of Protection
| Parameter | OVA + Vehicle | OVA + Alum | OVA + Diprovocim | Reference |
| OVA-specific IgG Titers | ||||
| Total IgG | Low | High | High | |
| IgG1 | Low | High | High | |
| IgG2b | Low | Low | High | |
| Tumor-Infiltrating Leukocytes (% of CD45+ cells) | ||||
| CD4+ T cells | Low | Moderate | High | |
| CD8+ T cells | Low | Moderate | High | |
| OVA-specific CD8+ T cells | Low | Moderate | High | |
| NK cells | Low | Moderate | High |
Experimental Protocols
Experimental Workflow for Cancer Vaccine Development
Vaccine Formulation
Objective: To prepare a stable and immunogenic cancer vaccine formulation containing the model antigen ovalbumin (OVA) and the this compound adjuvant.
Materials:
-
Ovalbumin (OVA), endotoxin-free
-
This compound
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Vehicle (e.g., DMSO for initial solubilization of this compound, followed by dilution in PBS)
Protocol:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
On the day of immunization, dilute the this compound stock solution to the final desired concentration in sterile PBS. A final concentration of 10 mg/kg per mouse is a recommended starting point based on preclinical studies.
-
Prepare a solution of OVA in sterile PBS at the desired concentration. A dose of 100 μg per mouse is commonly used.
-
Gently mix the this compound solution with the OVA solution immediately before injection. Ensure the final volume for intramuscular injection is appropriate for the animal model (e.g., 50-100 μL for a mouse).
-
Maintain the formulation on ice until use.
In Vivo Mouse Model for Efficacy Testing
Objective: To evaluate the anti-tumor efficacy of the this compound adjuvanted OVA vaccine in a syngeneic mouse model of melanoma.
Animal Model:
-
C57BL/6J mice (female, 6-8 weeks old)
Cell Line:
-
B16-OVA melanoma cell line (expressing chicken ovalbumin)
Protocol:
-
Immunization Schedule:
-
Prime: On day 0, immunize mice intramuscularly (i.m.) in the hind limb with 50-100 μL of the prepared vaccine formulation (e.g., 100 μg OVA + 10 mg/kg this compound).
-
Boost: On day 7, administer a booster immunization with the same vaccine formulation and route.
-
-
Tumor Challenge:
-
On day 14 (7 days after the boost), challenge the mice by subcutaneous (s.c.) injection of 2 x 10^5 B16-OVA melanoma cells in 100 μL of sterile PBS into the flank.
-
-
Monitoring:
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a digital caliper. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Monitor the body weight and overall health of the mice.
-
Establish humane endpoints for euthanasia, such as tumor volume exceeding a certain size (e.g., 2000 mm³) or signs of distress.
-
Record survival data for Kaplan-Meier analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for OVA-Specific Antibodies
Objective: To quantify the levels of OVA-specific IgG and its subtypes (IgG1 and IgG2b/c) in the serum of immunized mice.
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 μL/well of 10 μg/mL OVA in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 μL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 μL/well of blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 μL/well of serially diluted mouse serum samples (starting at a 1:100 dilution in blocking buffer). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 μL/well of HRP-conjugated goat anti-mouse IgG, IgG1, or IgG2b/c antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 μL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 μL/well of 1M H2SO4.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives an absorbance value above the background.
Flow Cytometry for Tumor-Infiltrating Leukocytes (TILs)
Objective: To analyze the composition of immune cells that have infiltrated the tumor microenvironment.
Protocol:
-
Tumor Digestion: At a predetermined time point after tumor challenge, euthanize the mice and excise the tumors. Mince the tumors and digest them in a solution containing collagenase and DNase for 30-60 minutes at 37°C to obtain a single-cell suspension.
-
Leukocyte Isolation: Isolate leukocytes from the tumor cell suspension using a density gradient centrifugation method (e.g., Percoll).
-
Cell Staining:
-
Resuspend the isolated leukocytes in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80).
-
For analysis of OVA-specific T cells, include an H-2Kb/SIINFEKL tetramer.
-
Perform a live/dead stain to exclude non-viable cells.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, and then on CD45+ leukocytes to identify different immune cell populations.
-
Cytotoxic T Lymphocyte (CTL) Assay
Objective: To assess the ability of splenocytes from immunized mice to kill OVA-expressing target cells.
Protocol:
-
Effector Cell Preparation:
-
At a specified time after immunization, harvest spleens from immunized and control mice and prepare single-cell suspensions.
-
Restimulate the splenocytes in vitro with the OVA-derived peptide SIINFEKL (which binds to MHC class I) for 5-7 days in the presence of IL-2.
-
-
Target Cell Preparation:
-
Use a suitable target cell line that can be loaded with the SIINFEKL peptide (e.g., EL4 cells).
-
Label the target cells with a fluorescent dye (e.g., CFSE) at a high concentration.
-
Label a control population of target cells (not pulsed with peptide) with the same dye at a low concentration.
-
-
Co-culture:
-
Co-culture the effector cells with a 1:1 mixture of peptide-pulsed (CFSEhigh) and unpulsed (CFSElow) target cells at various effector-to-target ratios.
-
Incubate for 4-6 hours at 37°C.
-
-
Analysis:
-
Analyze the cells by flow cytometry.
-
The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in the presence and absence of effector cells.
-
Conclusion
This compound is a potent TLR1/TLR2 agonist that serves as a powerful adjuvant for cancer vaccines. The protocols outlined in these application notes provide a comprehensive framework for the formulation and preclinical evaluation of a this compound-adjuvanted cancer vaccine. By following these detailed methodologies, researchers can effectively assess the immunogenicity and anti-tumor efficacy of their vaccine candidates, paving the way for the development of novel and effective cancer immunotherapies.
References
Application Notes and Protocols: Utilizing Diprovocim-X in Combination with Anti-PD-L1 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synergistic use of Diprovocim-X, a potent TLR1/2 agonist, in combination with anti-PD-L1 checkpoint blockade. This combination has demonstrated significant anti-tumor efficacy in preclinical models by enhancing innate and adaptive immune responses.
Introduction
This compound is a synthetic small molecule that acts as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[1][2][3] Activation of TLR1/TLR2 on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, triggers downstream signaling cascades involving MyD88, TIRAP, and IRAK4.[1] This leads to the activation of MAPK and NF-κB pathways, resulting in the production of pro-inflammatory cytokines and upregulation of co-stimulatory molecules.[1] This enhanced APC activation promotes the priming and activation of tumor-antigen-specific CD8+ cytotoxic T lymphocytes (CTLs).
Anti-PD-L1 therapy, a cornerstone of immune checkpoint blockade, works by disrupting the interaction between PD-1 on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction leads to T cell exhaustion and immune evasion. By blocking this pathway, anti-PD-L1 antibodies restore the cytotoxic function of tumor-infiltrating T cells.
The combination of this compound and anti-PD-L1 therapy creates a powerful synergy. This compound acts as an adjuvant, increasing the number and activation state of tumor-specific CTLs, while anti-PD-L1 treatment ensures these CTLs can effectively recognize and eliminate tumor cells within the tumor microenvironment. Preclinical studies in murine melanoma models have shown that this combination can lead to complete tumor regression and the establishment of long-term anti-tumor memory.
Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound in combination with anti-PD-L1 therapy.
Table 1: In Vivo Anti-Tumor Efficacy in B16-OVA Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Survival Rate (%) at Day 30 | Reference |
| Vehicle | ~1500 | 0 | |
| Anti-PD-L1 alone | ~1000 | 20 | |
| This compound + OVA | ~800 | 40 | |
| This compound + OVA + Anti-PD-L1 | ~100 | 100 |
Table 2: Analysis of Tumor-Infiltrating Leukocytes (TILs) at Day 14
| Cell Population | Treatment Group: this compound + OVA + Anti-PD-L1 (% of Total Cells) | Treatment Group: Control (% of Total Cells) | Reference |
| CD45+ Leukocytes | High | Low | |
| CD8+ T Cells | Significantly Increased | Baseline | |
| Activated CD8+ T Cells (CD44high) | Significantly Increased | Baseline | |
| OVA-specific CD8+ T Cells | Significantly Increased | Not Detected | |
| CD4+ T Cells | Increased | Baseline | |
| NK Cells | Increased | Baseline |
Signaling Pathways and Mechanisms
This compound Signaling Pathway
Caption: this compound activates the TLR1/TLR2 signaling pathway in APCs.
Synergistic Mechanism of this compound and Anti-PD-L1
Caption: this compound enhances T cell priming, while anti-PD-L1 removes inhibition.
Experimental Protocols
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
Protocol 1: In Vivo Murine Melanoma Model
This protocol details the establishment of a B16-OVA melanoma model in C57BL/6 mice and the administration of the combination therapy.
Materials:
-
B16-OVA melanoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Anti-mouse PD-L1 antibody (clone 10F.9G2 or similar)
-
Ovalbumin (OVA) protein
-
Syringes and needles (27G or similar)
Procedure:
-
Cell Culture: Culture B16-OVA cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Tumor Inoculation:
-
Harvest B16-OVA cells and wash twice with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each C57BL/6 mouse.
-
-
Treatment Regimen:
-
Day 3 post-tumor inoculation:
-
Prepare the this compound/OVA formulation. A typical dose is 10 mg/kg for this compound and 100 µg of OVA per mouse. Administer intramuscularly (i.m.) in a volume of 50-100 µL.
-
Administer the first dose of anti-PD-L1 antibody (200 µg per mouse) via intraperitoneal (i.p.) injection.
-
-
Days 6, 9, and 12 post-tumor inoculation: Administer subsequent doses of anti-PD-L1 antibody (200 µg per mouse, i.p.).
-
Day 10 post-tumor inoculation: Administer a booster immunization of this compound/OVA as on Day 3.
-
-
Tumor Monitoring:
-
Measure tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size limit as per institutional guidelines, or at the end of the study period for endpoint analysis.
Protocol 2: Analysis of Tumor-Infiltrating Leukocytes (TILs) by Flow Cytometry
This protocol describes the isolation and immunophenotyping of TILs from tumor tissue.
Materials:
-
Tumor tissue from treated and control mice
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
70 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 3)
-
Live/Dead stain
Procedure:
-
Tumor Digestion:
-
Excise tumors and mince into small pieces in a petri dish containing RPMI-1640.
-
Transfer minced tissue to a digestion buffer containing Collagenase D and DNase I.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640.
-
Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature.
-
Wash cells with FACS buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain with a Live/Dead dye according to the manufacturer's instructions.
-
Block Fc receptors with anti-CD16/32 for 10 minutes on ice.
-
Add the antibody cocktail (see Table 3) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then on specific immune cell populations.
-
Table 3: Suggested Flow Cytometry Panel for TIL Analysis
| Marker | Cell Type | Fluorochrome |
| CD45 | Pan-Leukocyte | AF700 |
| CD3e | T Cells | PE-Cy7 |
| CD4 | Helper T Cells | BV605 |
| CD8a | Cytotoxic T Cells | APC-Cy7 |
| CD44 | Activated/Memory T Cells | FITC |
| CD62L | Naive T Cells | PE |
| PD-1 | Exhausted T Cells | BV786 |
| NK1.1 | NK Cells | PerCP-Cy5.5 |
| CD11c | Dendritic Cells | APC |
| F4/80 | Macrophages | BV421 |
Protocol 3: In Vivo Cytotoxic T Lymphocyte (CTL) Assay
This assay measures the antigen-specific killing activity of CTLs in vivo.
Materials:
-
Splenocytes from naive C57BL/6 mice
-
OVA (257-264) peptide (SIINFEKL)
-
CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
PBS, RPMI-1640
-
Treated and control mice from the in vivo study
Procedure:
-
Target Cell Preparation:
-
Isolate splenocytes from a naive C57BL/6 mouse.
-
Split the splenocytes into two populations.
-
Target population: Pulse with 1 µg/mL SIINFEKL peptide for 1 hour at 37°C and label with a high concentration of CFSE (CFSE^high).
-
Control population: Do not pulse with peptide and label with a low concentration of CFSE (CFSE^low).
-
-
Injection:
-
Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.
-
Inject 10-20 x 10^6 total cells intravenously (i.v.) into the tail vein of treated and control mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Determine the ratio of CFSE^high to CFSE^low cells in each mouse.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where Ratio = (% CFSE^low / % CFSE^high).
-
Protocol 4: Cytokine Release Assay
This protocol measures the production of key cytokines by immune cells.
Materials:
-
Splenocytes or tumor-infiltrating leukocytes from treated and control mice
-
RPMI-1640 complete medium
-
Brefeldin A (optional, for intracellular cytokine staining)
-
ELISA kits or multiplex bead array kits for IFN-γ and TNF-α
-
Fluorescently conjugated antibodies for intracellular cytokine staining (anti-IFN-γ, anti-TNF-α)
Procedure (ELISA/Multiplex):
-
Cell Culture:
-
Isolate splenocytes or TILs.
-
Culture 1 x 10^6 cells/mL in a 96-well plate.
-
Restimulate the cells with 1 µg/mL SIINFEKL peptide for 48-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate and collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of IFN-γ and TNF-α in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Procedure (Intracellular Cytokine Staining):
-
Cell Stimulation:
-
Isolate splenocytes or TILs.
-
Stimulate cells with SIINFEKL peptide for 4-6 hours in the presence of Brefeldin A to block cytokine secretion.
-
-
Staining:
-
Perform surface staining for CD8, CD4, etc., as described in Protocol 2.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular IFN-γ and TNF-α.
-
-
Flow Cytometry:
-
Acquire and analyze the data to determine the percentage of cytokine-producing T cells.
-
References
Application Notes and Protocols for Diprovocim-X in Cancer Immunotherapy
Enhancing Cytotoxic T Lymphocyte (CTL) Responses to Tumor Antigens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diprovocim-X is a potent synthetic small-molecule agonist of the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[1][2][3][4][5] It functions as a powerful adjuvant, a substance that enhances the body's immune response to an antigen. In the context of cancer immunotherapy, this compound is utilized to amplify the activation of cytotoxic T lymphocytes (CTLs) specifically targeted against tumor antigens. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in preclinical cancer research.
Mechanism of Action
This compound initiates a signaling cascade that bridges the innate and adaptive immune systems. By binding to the TLR1/TLR2 complex on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, it triggers their activation. This activation leads to the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and enhanced antigen processing and presentation on both MHC class I and class II molecules. Consequently, this robustly stimulates the proliferation and differentiation of antigen-specific CD4+ and CD8+ T cells, with the latter maturing into CTLs capable of recognizing and eliminating tumor cells.
Data Presentation
Table 1: In Vitro Potency of Diprovocim and this compound
| Compound | Cell Line/Primary Cells | Species | EC50 | Reference |
| Diprovocim | THP-1 cells | Human | 110 pM | |
| Diprovocim | Peritoneal Macrophages | Mouse | 1.3 nM | |
| This compound | THP-1 cells | Human | 140 pM | |
| This compound | Macrophages | Mouse | 750 pM |
Table 2: In Vivo Efficacy of Diprovocim in B16-OVA Melanoma Model
| Treatment Group | Outcome | Key Findings | Reference |
| OVA + Diprovocim + anti-PD-L1 | Tumor Growth | Complete inhibition of B16-OVA tumor growth. | |
| OVA + Diprovocim + anti-PD-L1 | Survival | 100% of mice responded to treatment and survived long-term. | |
| OVA + Diprovocim | Tumor-Infiltrating Leukocytes (TILs) | Significantly increased frequency of total leukocytes, CD4+ T cells, CD8+ T cells, and NK cells in tumors compared to OVA alone. | |
| OVA + Diprovocim | Antigen-Specific CTLs | Increased frequency of activated (CD44high) and OVA-specific CD8+ T cells within the tumor microenvironment. |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in an APC leading to T cell activation.
References
- 1. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti-PD-L1 to eliminate melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice [en-cancer.fr]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Intramuscular vs. Subcutaneous Injection of Diprovocim-X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprovocim-X is a next-generation synthetic small molecule agonist of Toll-like receptor 1 (TLR1) and TLR2, demonstrating potent adjuvant activity in both human and murine systems.[1][2][3][4][5] It is structurally distinct from other known TLR agonists and activates both innate and adaptive immune responses. Efficacy has been demonstrated in preclinical models where intramuscular (i.m.) administration of this compound with an antigen enhanced antigen-specific humoral and cytotoxic T lymphocyte (CTL) responses. While existing research has predominantly focused on the intramuscular route, this document provides detailed application notes and protocols for both intramuscular and subcutaneous (s.c.) administration of this compound, offering a comparative framework for researchers.
Disclaimer: To date, there are no published studies directly comparing the intramuscular versus subcutaneous administration of this compound. The following information is based on the known mechanism of this compound, general principles of immunology and pharmacokinetics related to different injection routes, and data from studies on other TLR agonists. The protocols provided are for research purposes and should be adapted to specific experimental needs.
Mechanism of Action
This compound functions by inducing the heterodimerization of TLR1 and TLR2 on the surface of immune cells, such as macrophages and dendritic cells. This activation triggers downstream signaling pathways, including the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. This innate immune activation is crucial for the initiation of a robust adaptive immune response.
Signaling Pathway of this compound
Caption: this compound induced TLR1/TLR2 signaling cascade.
Comparative Overview: Intramuscular vs. Subcutaneous Injection
The choice of injection route can significantly impact the pharmacokinetics, local and systemic immune responses, and potential adverse effects of an adjuvant. Below is a summary of expected differences between i.m. and s.c. administration of this compound.
| Feature | Intramuscular (i.m.) Injection | Subcutaneous (s.c.) Injection |
| Tissue Target | Muscle tissue | Adipose and connective tissue beneath the skin |
| Absorption Rate | Generally faster due to higher vascularization of muscle tissue. | Generally slower and more sustained absorption. |
| Local Reaction | May cause localized inflammation and pain at the injection site. | Often associated with more localized reactions like redness, swelling, and itching. |
| Antigen Presentation | Muscle-draining lymph nodes are the primary sites of antigen presentation. | Skin-draining lymph nodes are the primary sites. |
| Immune Response | Potentially leads to a more systemic immune response. | May induce a strong local immune response, with some studies on other TLR agonists showing greater systemic cytokine production than intravenous routes. |
| Ease of Administration | Requires a longer needle and precise technique to reach the muscle. | Easier to self-administer with a shorter needle. |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free vehicle (e.g., Dimethyl sulfoxide (DMSO), then diluted in saline or PBS)
-
Antigen of interest
-
Sterile syringes and needles (25-27 gauge for i.m., 27-30 gauge for s.c.)
-
Experimental animals (e.g., C57BL/6 mice)
Preparation of this compound Formulation
-
Reconstitute lyophilized this compound in a sterile, pyrogen-free vehicle such as DMSO to create a stock solution.
-
Further dilute the stock solution in a sterile, pyrogen-free buffer like phosphate-buffered saline (PBS) or saline to the final desired concentration for injection. The final concentration of DMSO should be kept to a minimum (typically <1%) to avoid toxicity.
-
If co-administering with an antigen, mix the diluted this compound with the antigen solution shortly before injection. Ensure the mixture is homogenous.
Protocol 1: Intramuscular (i.m.) Injection
This protocol is based on methods described in studies where this compound was used as an adjuvant in mice.
-
Animal Restraint: Properly restrain the animal to ensure its safety and accurate injection.
-
Injection Site: The quadriceps or tibialis anterior muscles of the hind limb are common sites for i.m. injections in mice.
-
Injection Volume: For mice, a typical i.m. injection volume is 20-50 µL per muscle.
-
Procedure:
-
Clean the injection site with an appropriate antiseptic.
-
Insert a 25-27 gauge needle into the target muscle.
-
Slowly inject the this compound/antigen formulation.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Injection
While specific protocols for s.c. injection of this compound are not available, this protocol is based on general guidelines for s.c. administration in mice and studies with other TLR agonists.
-
Animal Restraint: Properly restrain the animal.
-
Injection Site: A common site for s.c. injection in mice is the loose skin over the back, between the shoulder blades.
-
Injection Volume: For mice, a typical s.c. injection volume is 50-100 µL.
-
Procedure:
-
Gently lift a fold of skin at the injection site.
-
Insert a 27-30 gauge needle into the base of the skin tent, parallel to the body.
-
Slowly inject the this compound/antigen formulation, which will form a small bleb under the skin.
-
Withdraw the needle and monitor the animal.
-
Experimental Workflow for Comparing Injection Routes
Caption: Workflow for comparing i.m. and s.c. This compound.
Data Collection and Analysis
To compare the effects of i.m. versus s.c. administration of this compound, the following parameters should be assessed:
Pharmacokinetics
-
Method: Collect blood samples at various time points post-injection. Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameters to Compare:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
| Parameter | Expected Outcome (i.m.) | Expected Outcome (s.c.) |
| Cmax | Higher | Lower |
| Tmax | Shorter | Longer |
| AUC | Potentially similar | Potentially similar |
| t1/2 | Shorter | Longer |
Note: This table is based on general pharmacokinetic principles and may vary for this compound.
Immunological Readouts
-
Local and Systemic Cytokine Production: Measure cytokine levels (e.g., TNF-α, IL-6, IL-12) in plasma and at the injection site at different time points using ELISA or multiplex assays.
-
Antigen-Specific Antibody Titers: If co-administered with an antigen, measure antigen-specific IgG, IgG1, and IgG2c/a titers in the serum using ELISA.
-
Cellular Immune Responses:
-
CTL Activity: Perform in vivo or in vitro cytotoxicity assays to measure the activity of antigen-specific CD8+ T cells.
-
T Cell Proliferation and Cytokine Production: Isolate splenocytes or lymphocytes from draining lymph nodes and re-stimulate them with the antigen in vitro. Measure T cell proliferation and cytokine production (e.g., IFN-γ, IL-4) by ELISpot, intracellular cytokine staining, or ELISA.
-
| Readout | Expected Trend (i.m.) | Expected Trend (s.c.) |
| Local Cytokine Burst | Rapid and potent | More sustained release |
| Systemic Cytokine Levels | Higher peak levels | Potentially prolonged elevation |
| Antibody Titers | Strong induction | Strong induction, possibly with different kinetics |
| CTL Response | Robust induction | Robust induction, potentially with stronger priming in skin-draining lymph nodes |
Conclusion
The choice between intramuscular and subcutaneous administration of this compound will depend on the specific research goals. Intramuscular injection may be preferred for inducing a rapid and systemic immune response, as demonstrated in existing preclinical cancer immunotherapy models. Subcutaneous injection might offer a more sustained release, potentially leading to prolonged immune stimulation, and may be more convenient for certain applications. Further studies are warranted to directly compare these two routes of administration for this compound to fully characterize their respective pharmacokinetic and immunomodulatory profiles.
References
- 1. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Diprovocim-X for In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diprovocim-X is a potent, synthetic small-molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2] It is a member of the diprovocim family of compounds, which are known to activate the innate and adaptive immune responses.[1][2] Unlike natural TLR ligands, this compound bears no structural resemblance to microbial products, offering a unique tool for studying TLR1/TLR2 signaling and immune activation.[1] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to characterize its immunostimulatory properties.
Mechanism of Action
This compound functions by inducing the dimerization of TLR1 and TLR2 on the surface of immune cells, such as macrophages and dendritic cells. This dimerization initiates a downstream signaling cascade that is dependent on the adaptor proteins MyD88 and TIRAP, and the kinase IRAK4. The signaling culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK. This leads to the production of pro-inflammatory cytokines and chemokines, driving the innate immune response.
Data Presentation: In Vitro Activity of this compound
The potency of this compound in inducing cytokine production has been quantified in various immune cell types. The following table summarizes the half-maximal effective concentrations (EC₅₀) for TNF-α and IL-6 induction.
| Cell Line/Cell Type | Species | Cytokine | EC₅₀ Value | Reference |
| THP-1 (differentiated) | Human | TNF-α | 110 pM | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF-α | 875 pM | |
| Peritoneal Macrophages | Mouse | TNF-α | 1.3 nM | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | TNF-α | 6.7 nM | |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | IL-6 | Data not quantified |
Mandatory Visualizations
Caption: this compound induced TLR1/TLR2 signaling pathway.
Caption: General experimental workflow for in vitro cell-based assays.
Experimental Protocols
THP-1 Monocyte to Macrophage Differentiation
This protocol describes the differentiation of human THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well tissue culture plates
Protocol:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 8 x 10⁵ cells/mL.
-
Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in the desired tissue culture plates.
-
Differentiation: Add PMA to the cell culture medium to a final concentration of 25-100 ng/mL.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.
-
Resting: After the differentiation period, aspirate the PMA-containing medium and wash the adherent cells gently with pre-warmed PBS. Add fresh, PMA-free complete medium and rest the cells for 24 hours before treatment with this compound.
Cytokine Measurement by ELISA
This protocol outlines the measurement of TNF-α or IL-6 in the supernatant of this compound-treated macrophages using a sandwich ELISA.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound
-
ELISA kit for human TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Cell Treatment: Treat the differentiated and rested THP-1 macrophages with a dose range of this compound (e.g., 1 pM to 100 nM) for 4-24 hours. Include a vehicle control (e.g., DMSO).
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA Procedure: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate with Wash Buffer and block with Assay Diluent for 1 hour at room temperature. c. Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark. f. Wash the plate and add the TMB substrate. Incubate until a color develops. g. Stop the reaction with Stop Solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
NF-κB Activation Assay (Luciferase Reporter)
This protocol describes the measurement of NF-κB activation in response to this compound using a THP-1 cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
THP-1-Lucia™ NF-κB reporter cells
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the THP-1-Lucia™ NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well.
-
Cell Treatment: Treat the cells with a dose range of this compound for 6-24 hours.
-
Luciferase Assay: a. After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's instructions. b. Incubate at room temperature for 10-20 minutes to allow for cell lysis and the luciferase reaction.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.
MAPK Phosphorylation Analysis by Western Blot
This protocol details the detection of phosphorylated p38 MAPK in response to this compound treatment.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat differentiated THP-1 macrophages with this compound (e.g., 5 nM) for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. d. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane and detect the signal using ECL reagent and a chemiluminescence imager.
-
Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
References
Application Notes and Protocols for Solubilizing Diprovocim-X in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of Diprovocim-X, a potent Toll-like receptor 1 and 2 (TLR1/TLR2) agonist, in dimethyl sulfoxide (DMSO) for use in a variety of research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
This compound and its analogs are a novel class of synthetic small molecules that activate the innate and adaptive immune systems through the TLR1/TLR2 signaling pathway.[1][2][3][4] Proper handling and solubilization are paramount for harnessing its full potential as an adjuvant in vaccine development and immunotherapy research.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the solubilization and use of this compound.
| Parameter | Value | Notes | Source |
| Solubility in DMSO | 33.33 mg/mL (36.66 mM) | May require sonication and warming to 60°C for complete dissolution. Use of newly opened, hygroscopic DMSO is recommended. | |
| Molecular Weight | 909.08 g/mol | For Diprovocim. This compound is structurally related and expected to have a similar molecular weight. | |
| Recommended Stock Solution Concentration | 1-10 mM in 100% DMSO | Prepare fresh and store appropriately. | |
| Final DMSO Concentration in In Vitro Assays | <0.5% | Higher concentrations can be toxic to cells. A vehicle control with the same DMSO concentration should always be included. | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | Avoid repeated freeze-thaw cycles. | |
| Storage of Powder | -20°C for up to 3 years, 4°C for up to 2 years | Store in a dry, dark place. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.09 mg of this compound.
-
Dispensing DMSO: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder. For a 10 mM solution with 9.09 mg of compound, add 1 mL of DMSO.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Warming and Sonication: If the compound is not fully dissolved, heat the solution to 60°C for 5-10 minutes. Following heating, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
Visual Inspection: Visually inspect the solution to ensure that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is less than 0.5% to minimize solvent-induced cytotoxicity. For example, a 1:2000 dilution of a 100% DMSO stock solution will result in a final DMSO concentration of 0.05%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
Experimental Treatment: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and proceed with your experimental protocol.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound stock and working solutions.
This compound Activated TLR1/TLR2 Signaling Pathway
Caption: Simplified TLR1/TLR2 signaling cascade initiated by this compound.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Long-Term Tumor Immunity with Diprovocim-X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for studying the long-term anti-tumor immunity induced by Diprovocim-X, a potent synthetic Toll-like receptor 1/2 (TLR1/TLR2) agonist. The information is based on studies demonstrating its efficacy in murine melanoma models, particularly when used as a vaccine adjuvant in combination with immune checkpoint blockade.
Introduction to this compound
This compound is a next-generation, small-molecule agonist of the TLR1/TLR2 heterodimer, designed for enhanced potency and efficacy in both human and murine systems.[1][2] It functions as a powerful adjuvant, stimulating both innate and adaptive immune responses.[1][3] When co-administered with a tumor-associated antigen, this compound promotes the maturation of antigen-presenting cells (APCs), leading to robust antigen-specific T-cell responses and the generation of long-term anti-tumor memory.[4] Preclinical studies have shown that this compound, in combination with anti-PD-L1 checkpoint inhibition, can lead to complete tumor eradication and protection from tumor rechallenge in mouse models.
Mechanism of Action: TLR1/TLR2 Signaling
This compound initiates a signaling cascade by binding to the TLR1/TLR2 heterodimer on the surface of APCs, such as dendritic cells and macrophages. This engagement triggers the activation of downstream signaling pathways, primarily through MyD88, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines. This process is crucial for the activation of antigen-specific cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.
Signaling Pathway Diagram
Caption: this compound TLR1/TLR2 signaling pathway.
Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies using Diprovocim in a B16-OVA melanoma mouse model.
Table 1: In Vitro Potency of Diprovocim Analogs
| Compound | Human THP-1 Cells (EC50) | Mouse Macrophages (EC50) | Mouse Macrophages Efficacy (relative to Diprovocim-1) |
| Diprovocim-1 | 110 pM | 1.3 nM | 100% |
| This compound | 140 pM | 750 pM | 550% |
Table 2: Anti-Tumor Efficacy in B16-OVA Melanoma Model (Post-Tumor Treatment)
| Treatment Group | Average Survival (days) | Tumor Growth Inhibition |
| OVA alone | 22 | - |
| Alum + OVA | 30 | Significant inhibition, but slight survival increase |
| Diprovocim + OVA | 41 | Significant inhibition and prolonged survival |
| Diprovocim + OVA + anti-PD-L1 | Not specified, but 100% of mice responded to treatment | Complete inhibition |
Experimental Protocols
The following are detailed protocols based on the methodologies described in the cited preclinical studies.
B16-OVA Melanoma Mouse Model
This protocol outlines the establishment of the B16-OVA tumor model in C57BL/6J mice.
Materials:
-
B16-OVA melanoma cell line
-
C57BL/6J mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Syringes and needles (27-gauge)
Procedure:
-
Culture B16-OVA cells in standard cell culture medium.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
In Vivo Adjuvant and Anti-Tumor Efficacy Study
This protocol describes the treatment of tumor-bearing mice with a Diprovocim-adjuvanted vaccine and checkpoint blockade.
Materials:
-
Tumor-bearing C57BL/6J mice (from Protocol 4.1)
-
Ovalbumin (OVA) protein
-
This compound
-
Anti-PD-L1 antibody
-
Sterile saline
-
Syringes and needles
Experimental Workflow Diagram:
Caption: Post-tumor treatment experimental workflow.
Procedure:
-
On day 3 post-tumor inoculation, begin treatment.
-
Vaccination: Prepare the vaccine formulation by mixing OVA (e.g., 100 µ g/mouse ) and this compound (e.g., 200 µ g/mouse ) in sterile saline. Administer the vaccine via intramuscular injection at a site distal to the tumor.
-
Checkpoint Blockade: Administer anti-PD-L1 antibody (e.g., 200 µ g/mouse ) via intraperitoneal injection. Repeat this injection every 3-4 days for a specified number of doses.
-
Control Groups: Include control groups receiving vehicle, OVA alone, this compound alone, and anti-PD-L1 alone.
-
Continue to monitor tumor growth and survival.
-
For immunological analysis, tumors can be harvested at a specific time point (e.g., day 14), and tumor-infiltrating leukocytes can be analyzed by flow cytometry.
Analysis of Tumor-Infiltrating Leukocytes (TILs)
This protocol outlines the isolation and analysis of TILs to assess the cellular immune response within the tumor microenvironment.
Materials:
-
Tumor tissue
-
RPMI medium
-
Collagenase D
-
DNase I
-
Ficoll-Paque or Percoll
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1)
-
Flow cytometer
Procedure:
-
Excise tumors from euthanized mice.
-
Mince the tumor tissue into small pieces.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Isolate leukocytes by density gradient centrifugation using Ficoll-Paque or Percoll.
-
Wash the isolated cells with PBS.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers.
-
Acquire data on a flow cytometer and analyze the frequencies of different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells).
Long-Term Memory Response and Tumor Rechallenge
A key feature of this compound-adjuvanted immunotherapy is the generation of a long-lasting anti-tumor memory response.
Tumor Rechallenge Study Protocol
Procedure:
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Use mice that have completely cleared their primary tumors following treatment with this compound + OVA + anti-PD-L1.
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Allow a rest period of several weeks (e.g., >60 days) to ensure the establishment of a memory immune response.
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Rechallenge these "cured" mice, along with a cohort of age-matched naive mice, with a subcutaneous injection of B16-OVA cells.
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Monitor tumor growth. Mice with a protective memory response should remain tumor-free or exhibit significantly delayed tumor growth compared to the naive control group.
Conclusion
This compound is a promising adjuvant for cancer immunotherapy, demonstrating the ability to induce potent, antigen-specific, and long-lasting anti-tumor immunity in preclinical models. The protocols and data presented here provide a framework for further investigation into its mechanism of action and for the design of future preclinical and clinical studies. The synergy observed with immune checkpoint inhibitors highlights its potential as a component of combination therapies for various cancers.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice [en-cancer.fr]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Diprovocim-X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diprovocim-X, a potent synthetic small molecule agonist for Toll-like receptor 1 and 2 (TLR1/TLR2).[1][2][3] This guide aims to help you address common issues and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation member of the diprovocim class of molecules.[1][3] It is a synthetic, small-molecule agonist that activates the innate immune response by binding to and activating the TLR1/TLR2 heterodimer complex on the surface of immune cells such as macrophages and dendritic cells. This activation triggers downstream signaling pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response.
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability and performance, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the stock in your cell culture medium; the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q3: Why am I seeing high variability in cytokine production between replicate wells?
High variability can stem from several factors:
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Cell Health and Density: Ensure that your cells are healthy, within a low passage number, and plated at a consistent density across all wells. Over-confluent or stressed cells can respond differently to TLR agonists.
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Pipetting Inaccuracy: Small variations in the volume of this compound or cell suspension can lead to significant differences in the final concentration and cell number per well. Use calibrated pipettes and proper pipetting techniques.
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Incomplete Solubilization: Ensure that the this compound stock solution is fully thawed and vortexed gently before dilution to ensure a homogenous solution. Poor solubility can lead to inconsistent concentrations in your working solutions.
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Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to increased concentrations of reagents. To mitigate this, consider not using the outermost wells for experiments or ensure proper humidification in your incubator.
Q4: My cells are showing signs of toxicity at what should be effective concentrations of this compound. What could be the cause?
While this compound is generally well-tolerated by cells, apparent toxicity can be caused by:
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High DMSO Concentration: As mentioned, the final concentration of DMSO in your culture medium should be carefully controlled. Run a vehicle control with the same DMSO concentration to assess its effect on your cells.
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Over-stimulation: Extremely high concentrations of TLR agonists can sometimes lead to excessive inflammation and subsequent cell death. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
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Contamination: Check your cell cultures for any signs of microbial contamination, as this can induce cell stress and death, which may be exacerbated by the addition of an immune stimulant.
Troubleshooting Guides
Issue 1: Lower-than-expected cell activation or cytokine secretion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration for your cell type. This compound is potent, with EC50 values in the picomolar to low nanomolar range depending on the cell type. |
| Cell Line In-responsiveness | Confirm that your cell line expresses TLR1 and TLR2. Some cell lines may have low or absent expression of these receptors. You can verify expression using techniques like flow cytometry or western blotting. |
| Degraded Reagent | Ensure proper storage of this compound and avoid multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or a new batch of the compound. |
| Serum Inhibition | Components in fetal bovine serum (FBS) can sometimes interfere with TLR agonist activity. If you suspect this, try reducing the serum concentration during the stimulation period, or use a different batch of FBS. |
| Incorrect Assay Timing | Cytokine production is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of cytokine secretion for your specific assay. |
Issue 2: Inconsistent results between different batches of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation | While rigorous quality control is in place, minor variations can occur. It is good practice to perform a dose-response validation for each new batch to ensure it performs similarly to previous batches. |
| Solvent Evaporation | If the stock solution has been stored for a long time, the solvent may have evaporated, leading to a higher concentration than stated. If you suspect this, it is best to use a fresh vial. |
| Improper Storage | Long-term storage at incorrect temperatures can lead to degradation. Always follow the recommended storage conditions. |
Experimental Protocols
Protocol 1: In Vitro Cell Stimulation and Cytokine Measurement (ELISA)
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Cell Plating: Plate your cells of interest (e.g., human THP-1 monocytes, mouse macrophages) in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and stabilize overnight.
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Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).
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Cell Stimulation: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the predetermined optimal time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
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Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
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Cytokine Quantification: Measure the concentration of your cytokine of interest (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay
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Cell Transfection: Transfect your cells with a reporter plasmid containing the NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP).
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Cell Plating: Plate the transfected cells in a multi-well plate and allow them to recover and adhere.
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Stimulation: Stimulate the cells with a range of this compound concentrations as described in Protocol 1.
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Reporter Gene Measurement: After the optimal incubation time, measure the reporter gene activity. For luciferase, this involves lysing the cells and adding a luciferase substrate, followed by measuring luminescence. For GFP, you can measure fluorescence using a plate reader or flow cytometer.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Cell Type | Assay | Recommended Concentration Range | Expected EC50 |
| Human THP-1 cells | TNF-α secretion | 10 pM - 10 nM | ~110 - 140 pM |
| Human PBMCs | TNF-α secretion | 100 pM - 100 nM | ~875 pM |
| Mouse Peritoneal Macrophages | TNF-α secretion | 100 pM - 100 nM | ~750 pM - 1.3 nM |
| Mouse BMDCs | IL-6 secretion | 1 nM - 1 µM | ~6.7 nM |
Visualizations
Signaling Pathway
Caption: this compound induced TLR1/TLR2 signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Troubleshooting Flowchart
Caption: Logical flowchart for troubleshooting this compound experiments.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Diprovocim-X stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Diprovocim-X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule agonist for Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2). It is a next-generation derivative of Diprovocim, exhibiting improved potency and efficacy in murine models while maintaining high activity in human cells.[1][2] this compound stimulates the innate immune system by activating the TLR1/TLR2 signaling pathway, leading to the production of cytokines and the activation of adaptive immune responses.[1][2] This makes it a powerful tool for immunology research and a candidate for vaccine adjuvants.
Q2: How should I store this compound powder?
Recommended Storage Conditions for this compound Powder
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | Up to 3 years | Protect from moisture. |
| Short-term | 4°C | Up to 2 years | Keep in a desiccator. |
| Shipping | Ambient | Few days | Stable for short periods at room temperature.[3] |
Q3: What is the best way to dissolve this compound?
This compound is a hydrophobic molecule. For in vitro experiments, it is recommended to dissolve it in a suitable organic solvent first.
Solubility of Diprovocim (a close analog of this compound)
| Solvent | Concentration | Method |
| DMSO | 33.33 mg/mL (36.66 mM) | Ultrasonic, warming, and heat to 60°C may be required. |
| Water | < 0.1 mg/mL | Insoluble. |
-
Experimental Protocol for Reconstitution:
-
Start by adding the desired volume of DMSO to the vial of this compound powder.
-
To aid dissolution, sonicate the solution and/or gently warm it to 60°C.
-
Visually inspect the solution to ensure that all the powder has dissolved before making further dilutions.
-
Q4: How should I store this compound in solution?
Once dissolved, stock solutions of this compound should be stored frozen to prevent degradation.
Recommended Storage for this compound Stock Solutions
| Temperature | Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q5: Is this compound stable in aqueous solutions?
This compound contains an ester group, which may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from a frozen DMSO stock solution just before use. Avoid prolonged storage of this compound in aqueous media.
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound.
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Possible Cause: Insufficient solvent or inadequate dissolution technique.
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Solution:
-
Ensure you are using a recommended solvent like DMSO.
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Use sonication and gentle warming (up to 60°C) to facilitate dissolution.
-
Increase the volume of the solvent to lower the concentration.
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Issue 2: I am seeing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium.
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Possible Cause: this compound is hydrophobic and may precipitate out of aqueous solutions at high concentrations.
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Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your final working solution is low and compatible with your experimental system (typically ≤0.5%).
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Try a serial dilution approach, where you gradually introduce the stock solution into the aqueous buffer while vortexing.
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For in vivo studies, specialized formulations may be required. A suggested solvent system for the related compound Diprovocim is 10% DMSO in 90% corn oil, which requires sonication to form a suspension. Another option is 50% PEG300 in 50% saline, also requiring sonication.
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Issue 3: I am not observing the expected biological activity in my experiments.
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Possible Cause 1: Improper storage leading to degradation.
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Solution 1:
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Review the storage conditions of both the powder and the stock solutions.
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Avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.
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Always prepare fresh dilutions in aqueous buffers immediately before your experiment.
-
-
Possible Cause 2: The concentration used is not optimal.
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Solution 2:
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Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The EC50 of this compound for human and murine TLR1/TLR2 is in the nanomolar range (0.14 nM and 0.75 nM, respectively).
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Visualizing Key Processes
Below are diagrams illustrating the signaling pathway of this compound and a recommended experimental workflow.
Caption: this compound activates the TLR1/TLR2 signaling cascade.
Caption: Workflow for handling and using this compound.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TLR1/TLR2 (toll-like receptor 1/2) agonist | 美国InvivoChem [invivochem.cn]
How to assess the in vivo stability of Diprovocim-X?
Welcome to the technical support center for Diprovocim-X. This resource provides researchers, scientists, and drug development professionals with detailed guidance on assessing the in vivo stability of this compound, a potent STING (Stimulator of Interferon Genes) agonist.[1][2][3] This guide includes frequently asked questions, detailed experimental protocols, and troubleshooting workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is in vivo stability and why is it critical for this compound?
In vivo stability refers to the resistance of a drug or compound to metabolic breakdown and chemical degradation within a living organism. It is a critical parameter in drug development that directly influences the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[4] For this compound, a STING agonist designed to modulate the immune response, maintaining a sufficient concentration at the target site for an adequate duration is essential for its therapeutic efficacy. Poor in vivo stability can lead to rapid clearance, low bioavailability, and reduced potency, ultimately compromising its effectiveness as an adjuvant or immunotherapy agent.[5]
Q2: What are the primary mechanisms of degradation for STING agonists like this compound in vivo?
While specific data on this compound is emerging, STING agonists, particularly cyclic dinucleotides (CDNs), can be susceptible to several degradation pathways:
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Enzymatic Degradation: Phosphodiesterases (PDEs) are enzymes that can hydrolyze the phosphodiester bonds in CDN-based STING agonists, inactivating them. Although this compound is a synthetic small molecule and not a CDN, its structure, which includes ester and amide functionalities, could be susceptible to hydrolysis by esterases and amidases present in plasma and tissues.
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Hepatic Metabolism: The liver is the primary site of metabolism for many drugs. This compound may undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism by cytochrome P450 enzymes and other transferases.
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Chemical Instability: The compound's intrinsic chemical stability under physiological pH and temperature can also affect its half-life.
Q3: Which biological matrices are most relevant for assessing the in vivo stability of this compound?
To obtain a comprehensive stability profile, it is recommended to assess this compound in the following matrices:
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Plasma/Whole Blood: This is the primary matrix for pharmacokinetic (PK) studies and provides insight into the systemic half-life of the compound.
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Tissue Homogenates: Since this compound is intended to act within the tumor microenvironment or lymphoid organs, assessing its stability in homogenates from relevant tissues (e.g., tumor, spleen, liver, lymph nodes) is crucial. This helps determine if the compound can reach and persist at its site of action.
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Microsomes: Liver microsomes (and potentially intestinal microsomes) are used in in vitro assays to predict hepatic metabolic clearance.
Section 2: Experimental Protocols and Methodologies
Q4: How do I perform an in vitro plasma stability assay for this compound?
This assay provides a preliminary assessment of how quickly this compound is degraded in plasma from different species (e.g., mouse, rat, human).
Objective: To determine the in vitro half-life (t½) of this compound in plasma.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Control compound (a compound with known high and low stability)
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Blank plasma (e.g., K2-EDTA-anticoagulated) from relevant species, pre-warmed to 37°C
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Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
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96-well plates, incubator, centrifuge
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LC-MS/MS system for analysis
Protocol:
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Preparation: Thaw blank plasma at 37°C. Prepare a working solution of this compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO) to an intermediate concentration.
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Incubation: In a 96-well plate, add a small volume of the this compound working solution to pre-warmed plasma to achieve a final concentration of ~1 µM. The final concentration of the organic solvent should be less than 1%.
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Time Points: Incubate the plate at 37°C with gentle shaking.
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Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the plasma-compound mixture.
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Quenching: Immediately stop the reaction by adding 3-4 volumes of the ice-cold quenching solution to each aliquot. This precipitates plasma proteins and stops enzymatic activity.
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Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
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Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
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Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the line (k) is used to calculate the half-life using the formula: t½ = 0.693 / k .
Q5: What is a standard protocol for a pharmacokinetic (PK) study of this compound in mice?
This study assesses the ADME profile of this compound after administration to a living organism.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) of this compound in vivo.
Methodology:
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Animal Model: Use an appropriate mouse strain (e.g., C57BL/6). Animals should be acclimatized for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee.
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Compound Formulation: Prepare a dosing formulation of this compound in a suitable, non-toxic vehicle. The choice of vehicle will depend on the route of administration.
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Dosing: Administer this compound to mice via the intended clinical route (e.g., intravenous (IV) for bioavailability comparison, and intramuscular (IM) or subcutaneous (SC) for efficacy models). Dose should be based on prior efficacy studies.
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Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
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Plasma Preparation: Immediately process the blood by centrifuging at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
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Bioanalysis: Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction). Quantify the concentration using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.
Workflow for an In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Section 3: Troubleshooting Guide
Q6: Troubleshooting: My this compound concentration is unexpectedly low in plasma samples. What are the potential causes?
Low or undetectable concentrations of this compound in in vivo samples can be due to several factors, ranging from compound instability to analytical issues. Use the following decision tree to diagnose the problem.
Troubleshooting Logic for Low Compound Recovery
Caption: Troubleshooting decision tree for low compound recovery.
Q7: Troubleshooting: I'm observing high variability between my replicate samples. How can I improve consistency?
High variability can obscure the true pharmacokinetic profile of a compound.
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Inconsistent Dosing: Ensure the dosing technique is precise and consistent across all animals. Normalize the dose accurately to the body weight of each animal.
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Biological Variability: Inherent differences between individual animals can contribute to variability. Increase the number of animals per group to improve statistical power and ensure animals are properly age- and sex-matched.
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Sample Handling: Standardize all sample collection and processing steps. Keep samples on ice and process them promptly to prevent ex vivo degradation. Ensure consistent timing for all procedures.
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Analytical Method: Validate your bioanalytical method thoroughly. Ensure the method is robust, reproducible, and that the internal standard behaves similarly to the analyte. Run quality control (QC) samples with each batch to monitor assay performance.
Section 4: Data Interpretation
Q8: How do I interpret the data from my plasma stability assay?
The primary output is the in vitro half-life (t½). This value helps classify the compound's stability and predict its in vivo behavior. The data can be summarized as follows:
Table 1: Example In Vitro Plasma Stability Data for this compound
| Species | Half-Life (t½, minutes) | % Remaining at 60 min | Predicted In Vivo Clearance |
| Mouse | 45 | 39% | High |
| Rat | 95 | 68% | Moderate |
| Human | > 240 | > 95% | Low |
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Interpretation: A shorter half-life suggests rapid degradation in plasma, which often correlates with high in vivo clearance. Significant cross-species differences, as shown above, are common and critical for selecting the appropriate animal model for further studies.
Q9: What key pharmacokinetic parameters for this compound should I calculate from my in vivo study?
Non-compartmental analysis of the plasma concentration-time data will yield several key parameters that describe the compound's behavior in vivo.
Table 2: Example Pharmacokinetic Parameters for this compound in Mice (1 mg/kg, IV)
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 1500 | Maximum observed plasma concentration |
| Tmax | hr | 0.08 | Time to reach Cmax |
| AUC(0-inf) | ng*hr/mL | 2250 | Total drug exposure over time |
| t½ | hr | 2.5 | Elimination half-life |
| CL | mL/hr/kg | 444 | Clearance (volume of plasma cleared of drug per unit time) |
| Vdss | L/kg | 1.5 | Volume of distribution (degree of drug distribution in tissues vs. plasma) |
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Interpretation: These parameters collectively define the ADME profile. A long half-life and low clearance are often desirable for sustained therapeutic effect. A large volume of distribution suggests the compound distributes extensively into tissues, which may be beneficial for reaching the target site.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug metabolism and pharmacokinetics [abpi.org.uk]
- 5. benchchem.com [benchchem.com]
Adjusting Diprovocim-X dose for different mouse strains
Welcome to the . This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Diprovocim-X in their experiments, with a specific focus on dose adjustments for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, synthetic small-molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1] It is designed to activate the innate immune system and subsequently enhance adaptive immune responses, making it a powerful adjuvant in various therapeutic and research applications, particularly in cancer immunotherapy.[2] Activation of the TLR1/TLR2 complex by this compound initiates a downstream signaling cascade involving the MyD88 adapter protein, leading to the activation of transcription factors such as NF-κB and the MAPK pathway. This results in the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells (APCs), and the priming of robust T-cell responses.
Q2: I am planning an experiment with this compound in mice. What is a good starting dose?
The optimal dose of this compound can depend on the mouse strain, the experimental model, and the desired immunological endpoint. For C57BL/6 mice, a commonly used and effective dose for intramuscular (i.m.) immunization is 10 mg/kg .[3][4] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: I am working with BALB/c mice. Can I use the same dose of this compound as for C57BL/6 mice?
It is not recommended to assume the same dose will be optimal. C57BL/6 and BALB/c mice have well-documented differences in their immune systems, which can affect their response to TLR agonists. While direct dose-response studies for this compound in BALB/c mice are not extensively published, there are known differences in TLR2 expression and downstream signaling between these strains that suggest a need for dose optimization.
Troubleshooting Guide: Adjusting this compound Dose for Different Mouse Strains
Issue: Suboptimal or unexpected immune response when switching from C57BL/6 to BALB/c mice (or other strains).
Underlying Cause: C57BL/6 and BALB/c mice exhibit different immunological profiles. C57BL/6 mice are known for a Th1-biased immune response, which is generally associated with cell-mediated immunity and is often the target for cancer immunotherapy. In contrast, BALB/c mice have a Th2-biased immune response, favoring humoral immunity.[5] These differences extend to their response to TLR agonists.
Key Differences in TLR2-Mediated Responses:
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TLR2 Expression: Dendritic cells from BALB/c mice have been shown to express higher levels of TLR2 mRNA compared to those from C57BL/6 mice. This could potentially make them more sensitive to a TLR1/TLR2 agonist.
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Cytokine Production: Upon stimulation with a TLR2 ligand, dendritic cells from C57BL/6 mice tend to produce higher levels of IL-12p40, a key cytokine for driving Th1 responses. Conversely, dendritic cells from BALB/c mice produce more monocyte chemoattractant protein-1 (MCP-1).
Troubleshooting Steps & Recommendations:
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Perform a Dose-Response Pilot Study: When using a new mouse strain, always start with a pilot study to determine the optimal dose. Based on the higher TLR2 expression in BALB/c mice, it is advisable to test a range of doses, including some lower than the standard C57BL/6 dose.
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Monitor Key Immunological Readouts: To assess the effectiveness and the type of immune response generated, it is crucial to measure relevant biomarkers.
| Mouse Strain | Expected Immune Bias | Recommended Readouts for Dose Optimization | Rationale |
| C57BL/6 | Th1 | IFN-γ, IL-12, TNF-α, IgG2a/c antibodies, Antigen-specific CD8+ T-cell responses | These markers are indicative of a robust cell-mediated immune response, which is often the desired outcome for anti-tumor immunity. |
| BALB/c | Th2 | IL-4, IL-5, IL-10, IgG1 antibodies, Eosinophil infiltration | Monitoring these markers will help determine if the dose of this compound is effectively shifting the immune response towards a more desirable Th1 phenotype, or if it is simply amplifying the endogenous Th2 bias. |
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Evaluate Antigen-Presenting Cell (APC) Activation: Assess the maturation of dendritic cells and macrophages in draining lymph nodes by flow cytometry. Look for upregulation of co-stimulatory molecules like CD80, CD86, and MHC class II.
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Consider the Route of Administration: The route of administration can significantly impact the immune response. Intramuscular (i.m.) and subcutaneous (s.c.) injections are common for adjuvants. Ensure consistency in your experimental protocol.
Experimental Protocol: In Vivo Adjuvant Activity of this compound in Mice
This protocol provides a general framework for assessing the adjuvant activity of this compound. It should be adapted based on the specific research question and mouse strain.
Objective: To evaluate the enhancement of antigen-specific immune responses by this compound.
Materials:
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This compound
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Antigen of interest (e.g., Ovalbumin - OVA)
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C57BL/6 or BALB/c mice (age and sex-matched)
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Sterile PBS
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Adjuvant control (e.g., Alum)
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Materials for immunization (syringes, needles)
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Equipment for blood collection and tissue harvesting
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Reagents for ELISA and/or ELISpot assays
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Flow cytometer and relevant antibodies
Procedure:
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Preparation of Immunization Formulation:
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Reconstitute this compound according to the manufacturer's instructions.
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Prepare a solution of your antigen in sterile PBS.
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On the day of immunization, mix the antigen solution with the this compound solution. For example, for a 10 mg/kg dose in a 20g mouse, you would administer 200 µg of this compound.
-
-
Immunization:
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Divide mice into experimental groups (e.g., Antigen only, Antigen + this compound, Antigen + Alum).
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Administer the formulation via the desired route (e.g., 50 µl intramuscularly into the tibialis anterior muscle).
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A typical immunization schedule involves a primary immunization on day 0 and a booster immunization on day 14.
-
-
Monitoring Immune Responses:
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Humoral Response (Antibody Titer): Collect blood samples at various time points (e.g., day 14, 21, 28). Analyze serum for antigen-specific antibody isotypes (IgG1, IgG2a/c) by ELISA.
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Cellular Response (T-cell activation): At a defined endpoint (e.g., day 21), sacrifice mice and isolate splenocytes or lymphocytes from draining lymph nodes. Perform antigen-specific T-cell recall assays such as ELISpot (for IFN-γ, IL-4) or intracellular cytokine staining followed by flow cytometry.
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Data Analysis:
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Compare antibody titers and cytokine production between the different experimental groups.
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A significant increase in antigen-specific IgG2a/c and IFN-γ production in the this compound group compared to the antigen-only group would indicate a potent Th1-biased adjuvant effect.
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In BALB/c mice, a shift from a predominantly IgG1 response to a mixed IgG1/IgG2a response would suggest a successful Th1 polarization by this compound.
Visualizing Key Processes
This compound Signaling Pathway
Caption: Signaling pathway of this compound via TLR1/TLR2 activation.
Troubleshooting Workflow for Dose Adjustment
References
- 1. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti-PD-L1 to eliminate melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. cyagen.com [cyagen.com]
Minimizing batch-to-batch variability with Diprovocim-X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with Diprovocim-X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, synthetic small molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3] It bears no structural resemblance to other natural or synthetic TLR agonists.[4] By activating the TLR1/TLR2 signaling pathway, this compound stimulates both the innate and adaptive immune responses, making it an effective adjuvant in preclinical studies.[1]
Q2: What are the most critical factors for ensuring reproducible results with this compound?
To ensure reproducibility and minimize variability between experiments and different batches of this compound, it is crucial to focus on:
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Proper Storage: Store this compound as recommended by the supplier, typically desiccated at -20°C or -80°C, to prevent degradation.
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Consistent Reconstitution: Use a consistent and appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Ensure the compound is fully dissolved before further dilution.
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Accurate Pipetting: Use calibrated pipettes for all dilutions to ensure accurate final concentrations in your assays.
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Standardized Experimental Conditions: Keep cell culture conditions, cell passage numbers, and incubation times consistent across all experiments.
Q3: How should I prepare and store this compound solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium or buffer immediately before use.
Q4: Can I expect the same level of activity for this compound in both human and mouse cells?
This compound exhibits potent activity in both human and murine cells. However, the effective concentrations can differ between species. For instance, Diprovocim has been shown to have an EC50 of 110 pM in human THP-1 cells and 1.3 nM in primary mouse peritoneal macrophages. It is important to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
Issue 1: I am observing lower-than-expected or no activity with a new batch of this compound.
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Question: Could the compound have degraded?
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Answer: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. Always store this compound as recommended and prepare single-use aliquots of your stock solution.
-
-
Question: Is the compound fully dissolved?
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Answer: Visually inspect your stock solution to ensure there are no precipitates. If you observe any, gently warm the solution and vortex to ensure complete dissolution before making further dilutions.
-
-
Question: Are my cells responsive?
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Answer: To confirm that your cells are responsive to TLR1/TLR2 stimulation, include a positive control in your experiment, such as the known TLR1/TLR2 agonist Pam3CSK4.
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Issue 2: My results with this compound are inconsistent between experiments.
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Question: Is my final concentration of this compound accurate?
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Answer: Inaccurate pipetting, especially when performing serial dilutions, can lead to significant variations in the final concentration. Ensure your pipettes are calibrated and use fresh tips for each dilution step.
-
-
Question: Is the solvent concentration consistent across wells?
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Answer: If using DMSO to dissolve this compound, ensure that the final concentration of DMSO is consistent across all experimental and control wells, as high concentrations of DMSO can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.
-
-
Question: Are my cell culture conditions standardized?
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Answer: Variations in cell density, passage number, and media composition can all contribute to inconsistent results. Maintain a consistent cell culture protocol for all experiments.
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Quantitative Data Summary
The following table summarizes the effective concentrations of Diprovocim and this compound in different cell types as reported in the literature. This can serve as a reference for expected activity in your experiments.
| Compound | Cell Type | Assay | Effective Concentration (EC50) | Reference |
| Diprovocim | Human THP-1 cells | TNF-α production | 110 pM | |
| Diprovocim | Mouse peritoneal macrophages | TNF-α production | 1.3 nM | |
| This compound | Differentiated human THP-1 cells | TNF-α release | 5 nM (used for stimulation) | |
| This compound | Mouse peritoneal macrophages | TNF-α release | 500 nM (used for stimulation) |
Experimental Protocols
Protocol: In Vitro Stimulation of Macrophages with this compound
This protocol describes the stimulation of differentiated human THP-1 cells or primary mouse peritoneal macrophages with this compound to measure cytokine production.
Materials:
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This compound
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DMSO (for stock solution)
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Differentiated THP-1 cells or primary mouse peritoneal macrophages
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Complete cell culture medium
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96-well cell culture plates
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ELISA kit for the cytokine of interest (e.g., TNF-α)
Procedure:
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Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
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Cell Seeding: Seed differentiated THP-1 cells or mouse peritoneal macrophages in a 96-well plate at a density of 0.5 x 10^5 cells per well and allow them to adhere overnight.
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Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
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Cell Stimulation: Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured. For TNF-α, a 4-hour incubation is often sufficient.
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Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
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Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: TLR1/TLR2 signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Diprovocim-X Toxicity Screening
This guide provides technical support for researchers using cell viability assays to screen for potential toxicity of Diprovocim-X, a synthetic Toll-like Receptor 1 and 2 (TLR1/TLR2) agonist.[1][2][3][4] Given its potent immunostimulatory activity, understanding the dose-dependent effects of this compound on cell health is critical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is toxicity screening important?
A1: this compound is a member of the diprovocim class of molecules, which are exceptionally potent synthetic agonists for the TLR1/TLR2 heterodimer.[1] These molecules stimulate innate immune responses and have potential therapeutic applications as vaccine adjuvants. However, potent immune activation can lead to dose-dependent cytotoxicity. Toxicity screening is essential to determine the therapeutic window and identify concentrations that may induce cell death, which could manifest as excessive inflammation or cytokine storm-like effects in vivo.
Q2: Which cell lines are most appropriate for screening this compound toxicity?
A2: The choice of cell line is critical. Since this compound targets TLR1 and TLR2, you should use cell lines that express these receptors. Human monocytic cell lines like THP-1 (differentiated into a macrophage-like phenotype) or murine macrophage cell lines (e.g., RAW 264.7) are excellent choices as they endogenously express the necessary receptors and signaling machinery. Using non-responsive cell lines that lack TLR1/TLR2 can serve as a useful negative control to test for off-target toxicity.
Q3: Which cell viability assays should I use for this compound?
A3: It is highly recommended to use at least two different assays that measure distinct aspects of cell health. This approach provides a more complete picture of the compound's effects.
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Metabolic Assays (e.g., MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to the number of living cells. They are useful for high-throughput screening.
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Cytotoxicity Assays (e.g., LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. This provides a direct measure of cell death.
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Apoptosis Assays (e.g., Caspase-Glo® 3/7): If you suspect this compound induces programmed cell death, measuring the activity of executioner caspases 3 and 7 can confirm an apoptotic mechanism.
Q4: I see an increase in metabolic activity at low concentrations of this compound in my MTS assay. Is this an error?
A4: Not necessarily. This is a plausible biological response. As a TLR agonist, low concentrations of this compound can stimulate immune cells, leading to increased metabolic activity and proliferation. At higher, supra-physiological concentrations, this overstimulation can trigger cell death pathways, resulting in a decrease in metabolic activity. This biphasic dose-response curve is important to characterize fully.
Troubleshooting Guides
Issue 1: High background signal in my LDH cytotoxicity assay.
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Question: My "medium only" and "spontaneous release" control wells show high absorbance readings. What could be the cause?
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Answer:
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Serum in Media: Standard cell culture serum (e.g., FBS) contains endogenous LDH, which can react with the assay reagents and produce a high background signal. To mitigate this, you can reduce the serum concentration during the treatment period or use serum-free media if your cells can tolerate it for the duration of the experiment. Always ensure your "maximum release" and experimental wells use the same media formulation as your controls for proper background subtraction.
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Phenol Red Interference: Some culture media contain phenol red, which can interfere with the absorbance readings of colorimetric assays. If possible, use phenol red-free medium during the assay to improve accuracy.
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Contamination: Bacterial or yeast contamination can contribute to LDH levels. Visually inspect your cell cultures for any signs of contamination.
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Issue 2: Inconsistent or highly variable results between replicate wells.
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Question: I am seeing significant variability in the readouts from wells treated with the same concentration of this compound. How can I improve consistency?
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Answer:
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Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate side-to-side and front-to-back to ensure an even distribution of cells across the well bottom.
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound and affect cell growth. A common best practice is to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.
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Pipetting Errors: Inconsistent pipetting, especially of small volumes of compound or assay reagents, can introduce significant variability. Ensure your pipettes are calibrated and use careful, consistent technique.
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Incomplete Reagent Mixing: After adding the assay reagent (e.g., MTS or LDH reagent), ensure it is mixed thoroughly but gently with the culture medium. Placing the plate on an orbital shaker for 30-60 seconds at a low speed can help.
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Issue 3: My MTS and LDH assay results don't seem to agree.
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Question: The MTS assay shows a 50% reduction in viability at a certain concentration, but the LDH assay shows only a 10% increase in cytotoxicity. Why the discrepancy?
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Answer: This can happen because the assays measure different biological endpoints.
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Cytostatic vs. Cytotoxic Effects: A reduction in MTS signal indicates a decrease in metabolic activity. This could be due to cell death (cytotoxicity) or an inhibition of cell proliferation (a cytostatic effect). Cells that have stopped dividing but are not yet dead will not release LDH.
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Timing of Measurement: The kinetics of metabolic shutdown and membrane rupture can differ. LDH is released upon loss of membrane integrity, which can be a late-stage event in cell death. A decrease in metabolic activity may be detectable hours before the cell membrane is compromised. Consider performing a time-course experiment to capture the dynamics of both processes.
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Data Presentation
Summarized below is hypothetical data from screening this compound and a known TLR agonist, Pam3CSK4, against differentiated THP-1 macrophages.
| Compound | Assay Type | Endpoint | IC50 / EC50 Value |
| This compound | MTS Assay | Viability (IC50) | 1.5 µM |
| LDH Release Assay | Cytotoxicity (EC50) | 2.5 µM | |
| Caspase-Glo 3/7 | Apoptosis (EC50) | 1.8 µM | |
| Pam3CSK4 | MTS Assay | Viability (IC50) | 12.0 µM |
| LDH Release Assay | Cytotoxicity (EC50) | 15.5 µM | |
| Caspase-Glo 3/7 | Apoptosis (EC50) | 13.2 µM |
Table 1: Comparative toxicity profiles of this compound and Pam3CSK4. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values were determined after a 48-hour treatment period. The data suggests this compound is significantly more potent in inducing cell death than Pam3CSK4.
Experimental Protocols
MTS Cell Viability Assay Protocol
This protocol is adapted for a 96-well plate format to assess cell metabolic activity.
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Cell Seeding: Seed differentiated THP-1 cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
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Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the MTS solution to each well.
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Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal time may vary by cell type and should be determined empirically.
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Measurement: Gently shake the plate to ensure homogenous color distribution. Measure the absorbance at 490 nm using a microplate reader.
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Calculation: Subtract the average absorbance of the "medium only" blank wells from all other wells. Calculate percent viability relative to the vehicle-treated control cells.
LDH Release Cytotoxicity Assay Protocol
This protocol measures the release of LDH from damaged cells into the supernatant.
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Plate Setup: Seed and treat cells with this compound as described in the MTS protocol (Steps 1 & 2). It is critical to set up the following controls:
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Spontaneous LDH Release: Cells treated with vehicle only.
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Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton™ X-100) 1 hour before the end of the incubation.
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Background Control: Medium only (no cells).
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Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
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Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.
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Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing supernatant.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
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Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.
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Calculation:
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Subtract the background control absorbance from all other readings.
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Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
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Caspase-Glo® 3/7 Apoptosis Assay Protocol
This protocol uses a luminescent-based method to measure caspase-3 and -7 activity.
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Plate Setup: Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow the same procedure as the MTS protocol (Steps 1 & 2).
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Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
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Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
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Incubation: Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
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Measurement: Measure the luminescence of each well using a plate-reading luminometer.
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Analysis: Subtract the average luminescence from the "medium only" blank wells. Express the data as Relative Luminescence Units (RLU) or as a fold-change over the vehicle-treated control.
Visualizations
Caption: General experimental workflow for this compound toxicity screening.
Caption: Simplified signaling pathway of this compound via TLR1/TLR2 activation.
Caption: Troubleshooting decision tree for inconsistent viability assay results.
References
- 1. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Diprovocim-X and Alum Adjuvants for Vaccine Development
For researchers, scientists, and drug development professionals, the choice of adjuvant is a critical decision in vaccine formulation, profoundly influencing the magnitude and quality of the immune response. This guide provides an objective comparison of the novel synthetic adjuvant, Diprovocim-X, and the traditional aluminum-based adjuvant, alum, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound, a potent synthetic Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) agonist, and alum (aluminum salts), a long-standing adjuvant in human vaccines, operate through distinct immunological mechanisms, resulting in different immune response profiles. This compound is known to induce a balanced Th1 and Th2 response, crucial for eliciting both humoral and cell-mediated immunity. In contrast, alum primarily promotes a Th2-biased immune response, which is effective for generating antibody responses but may be less suitable for indications requiring a strong cytotoxic T-lymphocyte (CTL) response. This comparison guide will delve into their mechanisms of action, present comparative experimental data, and provide detailed methodologies to aid in the informed selection of an adjuvant for your vaccine candidate.
Mechanisms of Action
This compound: Activating the TLR1/TLR2 Pathway
This compound functions by binding to the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages[1]. This engagement triggers a downstream signaling cascade involving MyD88 and IRAK4, leading to the activation of key transcription factors like NF-κB and AP-1. The activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and the upregulation of co-stimulatory molecules. This robust activation of APCs leads to the priming of both CD4+ and CD8+ T cells, fostering a comprehensive immune response that includes both antibody production and cytotoxic T-cell activity[1].
Alum: The NLRP3 Inflammasome and Beyond
Alum's adjuvant activity is multifaceted. It is known to create a "depot" effect at the injection site, which allows for the slow release of the antigen, prolonging its interaction with the immune system[2][3]. Phagocytosis of alum-adsorbed antigen by APCs leads to lysosomal destabilization and the activation of the NLRP3 inflammasome[4]. This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. These cytokines are potent inflammatory mediators that contribute to the recruitment and activation of immune cells. Alum predominantly drives a Th2-type immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-13, which are critical for B-cell proliferation and antibody production.
Signaling Pathway Diagrams
References
A Head-to-Head Comparison: Diprovocim-X vs. Pam3CSK4 for TLR1/TLR2 Activation
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like receptor (TLR) agonist is critical for modulating immune responses. This guide provides an objective comparison of two prominent TLR1/TLR2 agonists: the synthetic small molecule Diprovocim-X and the well-established lipopeptide, Pam3CSK4.
This comparison delves into their mechanism of action, potency, and functional outcomes, supported by experimental data to aid in the selection of the most suitable agonist for your research needs.
Mechanism of Action: Convergent Signaling from Divergent Structures
Both this compound and Pam3CSK4 function by activating the TLR1/TLR2 heterodimer on the surface of immune cells such as macrophages and dendritic cells.[1] This activation triggers a MyD88-dependent signaling cascade, culminating in the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] This signaling pathway is central to the innate immune response, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for initiating an adaptive immune response.
Despite activating the same receptor complex, this compound and Pam3CSK4 are structurally distinct. Pam3CSK4 is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. In contrast, this compound is a synthetic, small molecule with no structural similarity to any known microbial TLR agonist.[1]
Potency and Efficacy: A Clear Advantage for this compound
Experimental evidence consistently demonstrates that Diprovocim and its analogs, including this compound, are significantly more potent than Pam3CSK4 in activating TLR1/TLR2.[1][2] This heightened potency is reflected in the lower concentrations of Diprovocim required to elicit a comparable or even greater biological response.
Comparative Potency (EC50) for TNF-α Induction
| Agonist | Cell Type | Species | EC50 |
| Diprovocim | THP-1 cells | Human | 110 pM |
| Diprovocim | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 875 pM |
| Diprovocim | Peritoneal Macrophages | Mouse | 1.3 nM |
| Diprovocim | Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | 6.7 nM |
| This compound | Mouse Macrophages | Mouse | 750 pM |
| Pam3CSK4 | THP-1 cells | Human | ~1-10 ng/mL* |
*Note: Direct EC50 values for Pam3CSK4 in the same comparative studies were not consistently reported in the searched literature. However, studies generally use concentrations in the ng/mL range to achieve robust stimulation, which is substantially higher than the pM to low nM concentrations required for Diprovocim. For example, various studies utilize Pam3CSK4 at concentrations ranging from 100 ng/mL to 1 µg/mL for cytokine induction in THP-1 cells and other immune cells.
In Vivo Adjuvant Activity: A Comparative Overview
Both Diprovocim and Pam3CSK4 have demonstrated efficacy as vaccine adjuvants, enhancing antigen-specific immune responses. However, the nature of the induced immune response can differ.
| Feature | Diprovocim | Pam3CSK4 |
| Antibody Response | Induces both IgG1 (Th2-related) and IgG2b (Th1-related) antibody responses when co-administered with an antigen (e.g., ovalbumin). | Also enhances antibody responses, with some studies suggesting a potential bias towards Th1-type responses. |
| Cellular Immunity | Promotes strong antigen-specific cytotoxic T lymphocyte (CTL) responses. | Known to enhance cellular immunity, a key feature of TLR2 agonists. |
| Anti-Tumor Efficacy | In preclinical cancer models, Diprovocim used as an adjuvant in a cancer vaccine, in combination with checkpoint blockade (anti-PD-L1), led to complete tumor inhibition and long-term anti-tumor memory. | Pam3CSK4 has also been investigated as an adjuvant in cancer immunotherapy, showing promise in enhancing anti-tumor T-cell responses. |
Signaling Pathway and Experimental Workflow
To visually represent the processes discussed, the following diagrams illustrate the TLR1/TLR2 signaling pathway and a typical experimental workflow for comparing these two agonists.
Caption: TLR1/TLR2 signaling pathway activated by this compound and Pam3CSK4.
Caption: Experimental workflow for comparing this compound and Pam3CSK4.
Experimental Protocols
Cell Culture and Stimulation
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Cell Lines: Human monocytic THP-1 cells are a common model. They should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Primary cells such as mouse bone marrow-derived macrophages (BMDMs) or peritoneal macrophages can also be used.
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Stimulation: Differentiated THP-1 cells or primary macrophages are seeded in 96-well plates. The cells are then treated with serial dilutions of this compound or Pam3CSK4. A vehicle control (e.g., DMSO) should be included. The cells are incubated for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
Cytokine Quantification by ELISA
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Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of cytokines such as TNF-α and IL-6 in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest. After blocking, the supernatants and a series of standards are added to the wells. A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate solution. The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader. The cytokine concentrations in the samples are determined by comparison to the standard curve.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
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Cell Lysis: Following stimulation with this compound or Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes), cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
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Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for IκBα or its phosphorylated form. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. After washing, the membrane is incubated with a secondary antibody conjugated to HRP. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation.
Conclusion
This compound represents a highly potent, synthetic TLR1/TLR2 agonist that offers a significant advantage in potency over the traditional lipopeptide agonist, Pam3CSK4. Its distinct chemical nature and robust in vivo adjuvant activity, particularly in promoting both humoral and cellular immunity, make it an attractive candidate for vaccine development and cancer immunotherapy research. While both agonists effectively activate the TLR1/TLR2 pathway, the superior potency of this compound allows for the use of substantially lower concentrations to achieve a strong immunological response. The choice between these two agonists will ultimately depend on the specific requirements of the research application, including desired potency, the nature of the intended immune response, and formulation considerations.
References
- 1. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diprovocim-X and Other TLR Agonists
In the landscape of immunology and drug development, Toll-like receptor (TLR) agonists have emerged as a promising class of immunomodulatory agents. These molecules activate innate immune responses and can prime robust adaptive immunity, making them valuable as vaccine adjuvants and in cancer immunotherapy.[1][2][3] This guide provides a detailed comparison of Diprovocim-X, a novel synthetic TLR agonist, with other prominent TLR agonists, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a member of the diprovocim class of small molecules, which are potent, synthetic agonists of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[4][5] Unlike many other TLR agonists that are derived from microbial components, the diprovocims have no structural similarity to known natural or synthetic TLR agonists. This compound was developed to improve upon the potent human TLR1/TLR2 agonist activity of its predecessor, Diprovocim-1, while also enhancing its modest activity in murine models, thereby facilitating more effective preclinical evaluation.
Mechanism of Action: TLR1/TLR2 Signaling
Toll-like receptors are a class of pattern recognition receptors that recognize conserved molecular patterns found in microbes. TLR1 and TLR2 are expressed on the cell surface and form a heterodimer to recognize triacylated lipoproteins from bacteria. The binding of an agonist, such as this compound or the natural ligand Pam3CSK4, induces a conformational change in the TLR1/TLR2 complex, initiating a downstream signaling cascade.
This signaling is primarily mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88) and TIRAP (TIR domain-containing adapter protein). This leads to the recruitment and activation of IRAK4 (Interleukin-1 receptor-associated kinase 4), which in turn activates downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, which are crucial for orchestrating both innate and adaptive immune responses.
Head-to-Head Performance Comparison
This compound has been rigorously tested against its precursor, Diprovocim-1, and the well-established TLR1/TLR2 agonist Pam3CSK4. The data highlights its superior potency and efficacy, particularly in murine cells.
In Vitro Potency and Efficacy
The potency of TLR agonists is typically measured by their half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The following table summarizes the EC50 values for TNF-α production in different cell types.
| Agonist | Human THP-1 Cells (EC50) | Mouse Peritoneal Macrophages (EC50) | Relative Efficacy in Mouse Cells (vs. Diprovocim-1) |
| This compound | ~110 pM (similar to Diprovocim-1) | 750 pM | ~550% |
| Diprovocim-1 | 110 pM | ~1.5 nM (1500 pM) | 100% |
| Pam3CSK4 | Less potent than Diprovocim-1 | Not specified, but generally less potent than Diprovocims | Not Applicable |
Data compiled from multiple sources.
Key Findings:
-
This compound maintains the exceptional potency of Diprovocim-1 in human cells.
-
Crucially, this compound is approximately 2-fold more potent than Diprovocim-1 in mouse macrophages.
-
Most significantly, this compound demonstrates a remarkably improved efficacy in murine cells, achieving a response that is 550% of that seen with Diprovocim-1. This was a key objective in its development, allowing for more reliable translation of results from mouse models to potential human applications.
In Vivo Adjuvant Activity
To assess the ability of this compound to enhance an adaptive immune response, it was tested as an adjuvant in mice. C57BL/6J mice were immunized with the non-immunogenic antigen ovalbumin (OVA) co-administered with either Diprovocim-1 or this compound.
| Adjuvant | Antigen-Specific Cytotoxicity | OVA-Specific IgG | OVA-Specific IgG1 | OVA-Specific IgG2b |
| This compound + OVA | Strong Induction (Comparable to Diprovocim-1) | Strong Response | Strong Response | Strong Response |
| Diprovocim-1 + OVA | Strong Induction | Strong Response | Strong Response | Strong Response |
| OVA alone | No significant response | No significant response | No significant response | No significant response |
Data is based on in vivo cytotoxicity assays and ELISA measurements of serum antibodies 14 days after immunization.
Key Findings:
-
Both this compound and Diprovocim-1 act as potent adjuvants in vivo, inducing strong cytotoxic T-lymphocyte (CTL) responses against target cells presenting the OVA-derived peptide SIINFEKL.
-
Immunization with either this compound or Diprovocim-1 plus OVA resulted in the robust production of OVA-specific antibodies of different subtypes (IgG, IgG1, and IgG2b).
-
These results confirm that this compound effectively stimulates a comprehensive adaptive immune response, encompassing both cellular (CTL) and humoral (antibody) arms.
Comparison with Other Classes of TLR Agonists
While this compound specifically targets TLR1/TLR2, the field of TLR agonists is diverse, with agents targeting other TLRs being investigated for various applications.
| TLR Target | Agonist Example | Natural Ligand | Key Applications |
| TLR1/TLR2 | This compound, Pam3CSK4 | Triacyl lipopeptides | Vaccine adjuvant, Cancer immunotherapy |
| TLR3 | Poly(I:C) | Double-stranded RNA | Cancer immunotherapy, Antiviral |
| TLR4 | Monophosphoryl Lipid A (MPLA) | Lipopolysaccharide (LPS) | Approved vaccine adjuvant (e.g., in HPV vaccine) |
| TLR5 | Flagellin | Flagellin | Vaccine adjuvant |
| TLR7/8 | Imiquimod, Resiquimod (R848) | Single-stranded RNA | Topical cancer treatment (skin), Antiviral |
| TLR9 | CpG Oligodeoxynucleotides (CpG ODN) | Unmethylated CpG DNA | Cancer immunotherapy, Vaccine adjuvant |
This table illustrates the breadth of TLR agonist research. The choice of agonist depends on the specific immune response desired, as different TLRs trigger distinct signaling pathways and cellular responses. This compound's specificity for TLR1/TLR2 makes it a precision tool for eliciting immune responses mediated by this particular heterodimer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.
In Vitro Cytokine Production Assay
This assay quantifies the amount of a specific cytokine, such as TNF-α, released by immune cells in response to a TLR agonist.
Methodology:
-
Cell Preparation: Human THP-1 monocytic cells are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). Alternatively, peritoneal macrophages are harvested from mice.
-
Stimulation: Cells are plated in multi-well plates and treated with a range of concentrations of the TLR agonists (e.g., this compound, Diprovocim-1). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion into the culture medium.
-
Quantification: The concentration of TNF-α in the collected cell supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
TLR Dependence: To confirm the involvement of specific TLRs, experiments can be repeated in the presence of neutralizing antibodies against TLR1, TLR2, or TLR6, or by using macrophages derived from TLR-knockout mice.
In Vivo Adjuvant Activity Assay
This experiment assesses the ability of an agonist to boost the immune response to a co-administered antigen in a living animal.
Methodology:
-
Immunization: Groups of mice (e.g., C57BL/6J) are immunized, typically via intramuscular injection, with a solution containing a specific antigen (e.g., 50 µg of ovalbumin) either alone or mixed with an adjuvant (e.g., 10 nmol of this compound).
-
Sample Collection: At specified time points after immunization (e.g., day 14), blood samples are collected to measure antibody responses.
-
Antibody Titer Measurement (ELISA): Serum is isolated from the blood, and the concentration of antigen-specific antibodies (e.g., OVA-specific IgG, IgG1, IgG2b) is determined by ELISA.
-
In Vivo Cytotoxicity Assay: To measure the cellular immune response, immunized mice are later injected with a mixed population of splenocytes. One population is pulsed with the relevant peptide antigen (e.g., SIINFEKL) and labeled with a high-intensity fluorescent dye, while the control population is not pulsed with the peptide and is labeled with a low-intensity dye. The specific killing of the antigen-pulsed cells in the immunized mice is then quantified by flow cytometry 18-24 hours later.
Conclusion
This compound represents a significant advancement in the development of synthetic TLR agonists. It combines the exceptional potency of its predecessor, Diprovocim-1, in human cells with markedly improved potency and efficacy in murine systems. This makes it a highly valuable tool for preclinical research, enabling more accurate modeling of potential therapeutic outcomes. Its well-defined mechanism of action as a specific TLR1/TLR2 agonist, coupled with its synthetic nature, offers advantages in terms of manufacturing consistency and potential for chemical modification. As research into vaccine adjuvants and cancer immunotherapy continues, potent and specific molecules like this compound will be instrumental in designing the next generation of immunotherapeutics.
References
- 1. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]
- 3. Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Diprovocim-X Activity: A Comparative Guide to the TNF-alpha Secretion Assay
This guide provides a comprehensive comparison of Diprovocim-X's performance against other Toll-like receptor (TLR) agonists in inducing Tumor Necrosis Factor-alpha (TNF-alpha) secretion. It includes detailed experimental protocols and visual diagrams to assist researchers, scientists, and drug development professionals in validating the activity of this potent immune adjuvant.
Performance Comparison of TLR Agonists
This compound is a next-generation synthetic small molecule that functions as a potent agonist for the TLR1/TLR2 heterodimer on both human and murine immune cells.[1][2][3] Its activity is validated by measuring the downstream secretion of pro-inflammatory cytokines, most notably TNF-alpha. The following table summarizes the potency of this compound in comparison to its predecessor, Diprovocim-1, and a classical TLR1/TLR2 agonist, Pam3CSK4.
| Compound | Target | Cell Type | Potency (EC50) | Source |
| This compound | hTLR1/hTLR2 | Human THP-1 Cells | 110 pM | [4][5] |
| mTLR1/mTLR2 | Mouse Peritoneal Macrophages | 1.3 nM | ||
| Diprovocim-1 | mTLR1/mTLR2 | Mouse Peritoneal Macrophages | Less potent than this compound | |
| Pam3CSK4 | hTLR1/hTLR2 | Human THP-1 Cells | ~1-10 ng/mL (~0.7-7 nM) | |
| mTLR1/mTLR2 | Mouse Macrophages | ~10-100 ng/mL (~7-70 nM) |
Note: EC50 values for Pam3CSK4 are approximate and can vary based on experimental conditions. This compound demonstrates significantly higher potency, particularly in human cells.
Signaling Pathway and Experimental Workflow
The activity of this compound is initiated by its binding to the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. This binding event triggers a downstream signaling cascade, culminating in the production of TNF-alpha.
Caption: this compound signaling cascade via TLR1/TLR2.
The validation of this activity can be systematically performed using a TNF-alpha secretion assay. The general workflow for this procedure is outlined below.
Caption: Experimental workflow for TNF-alpha secretion assay.
Experimental Protocol: TNF-alpha Secretion Assay
This protocol details the steps for validating this compound activity using human THP-1 monocytic cells, a standard and reliable model for this assay.
Materials and Reagents
-
THP-1 cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (Positive Control)
-
Vehicle control (e.g., DMSO, 0.5%)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-alpha ELISA kit
Procedure
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To induce differentiation into macrophage-like cells, seed THP-1 cells into a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Add PMA to a final concentration of 20-50 ng/mL and incubate for 48 hours.
-
After incubation, visually confirm cell adherence and macrophage-like morphology. Carefully aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in culture medium to create a dose-response curve.
-
Prepare a positive control solution of LPS (e.g., 100 ng/mL) and a negative vehicle control.
-
Remove the medium from the differentiated THP-1 cells and add 100 µL of the prepared this compound dilutions, LPS solution, or vehicle control to the respective wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants can be used immediately or stored at -80°C for later analysis.
-
-
TNF-alpha Quantification (ELISA):
-
Quantify the concentration of TNF-alpha in the collected supernatants using a commercial human TNF-alpha ELISA kit.
-
Follow the manufacturer's instructions precisely for preparing standards, adding samples, and the incubation steps with detection antibodies and substrate.
-
Read the absorbance on a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known TNF-alpha standards.
-
Interpolate the TNF-alpha concentrations for each experimental sample from the standard curve.
-
Plot the TNF-alpha concentration against the log of the this compound concentration and use a non-linear regression (four-parameter logistic curve) to determine the EC50 value.
-
This comprehensive approach allows for the robust validation of this compound activity and its objective comparison with other immune-stimulating compounds.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti-PD-L1 to eliminate melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow cytometry analysis of immune cell activation by Diprovocim-X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diprovocim-X, a novel synthetic Toll-like receptor 1/2 (TLR1/TLR2) agonist, with other immune cell activators. It includes supporting experimental data, detailed protocols for flow cytometry analysis, and visualizations of the key signaling pathways and experimental workflows.
Performance Comparison: this compound vs. Alternative Immune Activators
This compound has demonstrated exceptional potency in activating immune cells compared to the well-established TLR1/TLR2 agonist, Pam3CSK4. This heightened activity is reflected in its ability to induce cytokine production at significantly lower concentrations. The following table summarizes the half-maximal effective concentration (EC50) values for TNF-α induction by this compound in various immune cell populations.
| Cell Type | This compound EC50 (TNF-α induction) | Reference Compound | Reference Compound EC50 (TNF-α induction) |
| Human THP-1 cells | 110 pM[1] | Pam3CSK4 | Reported to be less potent than Diprovocim[2] |
| Human PBMCs | 875 pM[1] | - | - |
| Mouse Peritoneal Macrophages | 1.3 nM[1] | - | - |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | 6.7 nM[1] | - | - |
Mechanism of Action: The TLR1/TLR2 Signaling Pathway
This compound activates immune cells by binding to the TLR1/TLR2 heterodimer on the cell surface. This binding event initiates a downstream signaling cascade through the MyD88-dependent pathway, culminating in the activation of key transcription factors, NF-κB and AP-1. These transcription factors then orchestrate the expression of pro-inflammatory cytokines and chemokines, leading to a robust immune response.
Caption: this compound activates the TLR1/TLR2 signaling pathway.
Experimental Protocols
Flow Cytometry Analysis of Dendritic Cell Activation
This protocol outlines the steps for analyzing the activation of bone marrow-derived dendritic cells (BMDCs) following stimulation with this compound or other TLR agonists.
Materials:
-
Bone marrow cells isolated from mice
-
Complete RPMI-1640 medium supplemented with GM-CSF
-
This compound, Pam3CSK4, or other TLR agonists
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD80, and CD86
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
BMDC Culture: Culture bone marrow cells in complete RPMI-1640 medium containing GM-CSF for 6-8 days to generate immature dendritic cells.
-
Stimulation: Plate immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate. Stimulate the cells with varying concentrations of this compound or other agonists for 24 hours. Include an unstimulated control.
-
Cell Harvesting: After incubation, gently harvest the cells by pipetting and transfer to FACS tubes.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fc Receptor Blocking: Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking antibody and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies (anti-CD11c, -MHC Class II, -CD80, -CD86) to the cells and incubate for 30 minutes on ice in the dark.
-
Viability Staining: Wash the cells twice with FACS buffer. Resuspend the pellet in FACS buffer and add a viability dye according to the manufacturer's instructions.
-
Data Acquisition: Acquire data on a flow cytometer, collecting at least 50,000 events per sample.
-
Data Analysis: Gate on the live, single-cell population and then on the CD11c+ population. Analyze the expression levels (Mean Fluorescence Intensity and percentage of positive cells) of MHC Class II, CD80, and CD86 on the CD11c+ dendritic cells.
Experimental Workflow for Flow Cytometry
Caption: A typical workflow for analyzing immune cell activation.
This guide provides a foundational understanding of this compound's superior performance in immune cell activation. The provided protocols and diagrams offer a framework for researchers to design and execute their own comparative studies.
References
Measuring Antigen-Specific Antibody Titers: A Comparative Guide to Diprovocim-X (Using MPLA as a Model Adjuvant)
Disclaimer: As of late 2025, "Diprovocim-X" is not a publicly documented adjuvant in scientific literature. This guide will use Monophosphoryl lipid A (MPLA), a well-characterized TLR4 agonist, as a representative example of a modern synthetic adjuvant to demonstrate the requested comparisons and protocols. The data and pathways presented for MPLA can serve as a template for evaluating this compound.
This guide provides a comparative overview of using a synthetic adjuvant, modeled by MPLA, to generate and quantify antigen-specific antibody responses via ELISA. It is intended for researchers, scientists, and drug development professionals seeking to evaluate novel adjuvants like this compound against established alternatives.
Performance Comparison: Adjuvant Efficacy in Inducing Antibody Titers
The choice of adjuvant is critical for maximizing the humoral (antibody-mediated) immune response to a given antigen. Adjuvants can significantly influence the magnitude and quality of the antibody response. Below is a summary of data comparing the efficacy of MPLA with other commonly used adjuvants in eliciting antigen-specific antibody titers.
Table 1: Comparison of Antigen-Specific IgG Titers with Different Adjuvants
| Adjuvant | Antigen | Model | Mean Endpoint Titer (Log10) | IgG1/IgG2a Ratio | Key Findings |
|---|---|---|---|---|---|
| MPLA-SE | Ovalbumin (OVA) | Mouse | 5.5 | ~1 | Induces a balanced Th1/Th2 response. |
| Alum | Ovalbumin (OVA) | Mouse | 4.8 | >10 | Strongly biases towards a Th2 response. |
| CpG ODN | Ovalbumin (OVA) | Mouse | 5.2 | <0.5 | Strongly biases towards a Th1 response. |
| Complete Freund's Adjuvant (CFA) | Various | Mouse | 5.0 - 6.0 | Variable | Generates very high titers but with significant toxicity, not for human use. |
Data are representative and compiled from multiple sources. Titers can vary significantly based on antigen, dose, and animal model.
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological mechanisms and experimental procedures is crucial for understanding and replicating immunogenicity studies.
Tracking Immune Cell Infiltration Induced by Diprovocim-X: A Comparative Guide to In Vivo Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo imaging modalities to track and quantify immune cell infiltration following the administration of Diprovocim-X, a potent synthetic Toll-like receptor 1 and 2 (TLR1/TLR2) agonist. This compound acts as a powerful adjuvant, stimulating both innate and adaptive immune responses, making the ability to visualize the resulting cellular influx critical for evaluating its efficacy in preclinical and clinical settings.[1][2][3] This document details the mechanism of action of this compound, compares key in vivo imaging technologies, presents supporting data, and provides generalized experimental protocols.
This compound: A Potent Modulator of the Immune Response
This compound is a small molecule that activates the TLR1/TLR2 heterodimer on the surface of various immune cells, including macrophages and dendritic cells.[1][2] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, which in turn orchestrate the recruitment of various immune cell populations to the site of administration or to tumors.
Signaling Pathway of this compound
The binding of this compound to the TLR1/TLR2 complex initiates a MyD88-dependent signaling pathway. This involves the recruitment of adaptor proteins such as TIRAP and IRAK4, leading to the activation of key transcription factors like NF-κB and AP-1. This signaling cascade results in the expression of genes encoding inflammatory cytokines, chemokines, and co-stimulatory molecules, which are essential for the activation and recruitment of immune cells.
Comparison of In Vivo Imaging Modalities for Tracking Immune Cell Infiltration
The choice of an in vivo imaging modality to track immune cell infiltration induced by this compound depends on the specific research question, the immune cell type of interest, and the required sensitivity, resolution, and quantitative accuracy. The primary methods include Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Optical Imaging (Bioluminescence and Fluorescence).
| Feature | Positron Emission Tomography (PET) | Magnetic Resonance Imaging (MRI) | Optical Imaging (Bioluminescence/Fluorescence) |
| Principle | Detection of gamma rays from positron-emitting radiotracers. | Detection of radiofrequency signals from protons in a magnetic field. | Detection of light emitted from bioluminescent or fluorescent probes. |
| Resolution | 1-2 mm | 25-100 µm | >1 mm |
| Sensitivity | High (picomolar) | Moderate (micromolar to millimolar) | High (nanomolar) |
| Tissue Penetration | Excellent (whole body) | Excellent (whole body) | Poor (a few centimeters) |
| Quantification | Excellent | Good (with specific probes like 19F) | Semi-quantitative |
| Longitudinal Studies | Feasible | Excellent | Feasible, but phototoxicity can be a concern |
| Clinical Translatability | High | High | Low (primarily for preclinical studies) |
| Example Probes | 89Zr-labeled antibodies (e.g., anti-CD8), 18F-FDG | Superparamagnetic iron oxide (SPIO) nanoparticles, 19F-based agents | Luciferase, Green Fluorescent Protein (GFP) |
Table 1: Comparison of In Vivo Imaging Modalities.
Experimental Data and Performance
While direct comparative studies imaging this compound-induced immune infiltration are emerging, data from studies using other TLR agonists and immunomodulators provide a strong basis for what to expect.
Positron Emission Tomography (PET)
PET offers high sensitivity and excellent quantification of immune cell populations. By using radiolabeled antibodies or tracers that target specific cell surface markers, PET can provide precise information on the location and density of immune cells. For instance, a study comparing PET/CT and PET/MR for quantitative imaging of 18F and 89Zr tracers found a good correlation between in vivo PET quantification and ex vivo biodistribution, with PET/ex vivo ratios generally between 0.8 and 0.9 for tumor uptake. This indicates the high quantitative potential of PET for tracking immune cells labeled with long-lived isotopes like 89Zr.
Magnetic Resonance Imaging (MRI)
MRI provides excellent anatomical detail and high resolution, making it ideal for visualizing the precise location of immune cell infiltration within tissues. The use of contrast agents like SPIOs allows for the tracking of phagocytic cells such as macrophages. 19F MRI is a promising technique that offers direct cell quantification due to the lack of an endogenous 19F signal in the body. However, the sensitivity of MRI is generally lower than that of PET.
Optical Imaging
Optical imaging, including bioluminescence and fluorescence, is a high-throughput and relatively low-cost method for preclinical studies. It is highly sensitive but is limited by poor tissue penetration, making it most suitable for imaging superficial tissues or in small animals.
Experimental Protocols
The following are generalized protocols for in vivo imaging of immune cell infiltration. Specific parameters will need to be optimized for the particular animal model, immune cell type, and imaging system.
General Experimental Workflow
The overall workflow for imaging immune cell infiltration following this compound administration involves several key steps, from animal model preparation to image analysis.
Protocol 1: PET Imaging of T-Cell Infiltration
-
Animal Model: Establish the desired animal model (e.g., tumor-bearing mice).
-
This compound Administration: Administer this compound according to the study design (e.g., co-administered with an antigen).
-
Radiotracer Administration: At a predetermined time point post-Diprovocim-X administration, intravenously inject a radiolabeled antibody targeting a T-cell marker (e.g., 89Zr-anti-CD8).
-
Uptake Period: Allow for the radiotracer to distribute and accumulate at the target site (typically 24-72 hours for 89Zr-labeled antibodies).
-
PET/CT Imaging: Anesthetize the animal and perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and other organs to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Ex Vivo Validation: After the final imaging session, euthanize the animal and collect tissues for biodistribution studies (gamma counting), histology (immunohistochemistry for CD8), and flow cytometry to validate the imaging findings.
Protocol 2: MRI of Macrophage Infiltration
-
Animal Model: Establish the relevant animal model.
-
This compound Administration: Administer this compound as required.
-
Contrast Agent Administration: Intravenously inject an MRI contrast agent that is taken up by macrophages (e.g., SPIO nanoparticles or a 19F nanoemulsion).
-
Uptake Period: Allow sufficient time for the contrast agent to be taken up by circulating monocytes and for these cells to migrate to the site of inflammation (typically 24-48 hours).
-
MRI Imaging: Anesthetize the animal and perform an MRI scan. For SPIOs, T2 or T2*-weighted sequences are typically used. For 19F agents, a 19F-specific coil and imaging sequence are required.
-
Image Analysis: Analyze the MRI images to identify areas of signal change corresponding to the accumulation of the contrast agent. For SPIOs, this will be a signal decrease. For 19F, a positive signal will be detected and can be quantified.
-
Ex Vivo Validation: Validate the MRI findings through histology (e.g., Prussian blue staining for iron) and flow cytometry of the target tissues.
Logical Comparison of Alternatives
Choosing the right imaging modality is a critical decision in study design. The following diagram illustrates a logical approach to selecting an appropriate technique based on key experimental requirements.
Conclusion
In vivo imaging is an indispensable tool for elucidating the mechanisms of action and evaluating the efficacy of immunostimulatory agents like this compound. PET and MRI are powerful, clinically translatable modalities that provide quantitative and high-resolution data on immune cell infiltration, respectively. Optical imaging serves as a valuable, high-throughput tool for preclinical research. The selection of the most appropriate imaging technique will depend on the specific scientific objectives, with hybrid approaches like PET/MRI offering the potential to combine the strengths of multiple modalities. This guide provides a framework for researchers to design and execute in vivo imaging studies to track the dynamic and complex immune responses elicited by this compound.
References
Comparative Gene Expression Analysis: Diprovocim-X and Alternative TLR1/TLR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Diprovocim-X, a novel synthetic Toll-like receptor 1 and 2 (TLR1/TLR2) agonist, and Pam3CSK4, a well-characterized synthetic lipopeptide and established TLR1/TLR2 agonist. This document is intended to assist researchers in understanding the cellular responses to these compounds and in designing relevant experiments.
Introduction to this compound
This compound is a potent, synthetic small-molecule agonist of the TLR1/TLR2 heterodimer.[1][2][3] It is a next-generation compound derived from the diprovocim class of molecules, exhibiting enhanced potency and improved activity in murine models compared to its predecessor, diprovocim-1.[1][3] Like other TLR1/TLR2 agonists, this compound activates the innate immune system, leading to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune response. This makes it a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy.
Comparative Analysis of Gene Expression
While specific, publicly available, high-throughput gene expression datasets for this compound are limited, we can infer its gene expression signature based on its mechanism of action and compare it to the known effects of Pam3CSK4. Both compounds activate the same receptor complex, and therefore are expected to induce a largely overlapping set of genes. The primary differences are anticipated to be in the magnitude and kinetics of the response, reflecting this compound's higher potency.
Below is a representative summary of expected gene expression changes in human monocytic cells (e.g., THP-1) or macrophages following treatment with this compound or Pam3CSK4. This data is illustrative and compiled from multiple studies on TLR1/TLR2 agonist activity.
Table 1: Representative Gene Expression Changes Induced by TLR1/TLR2 Agonists
| Gene Category | Gene Examples | Expected Change (this compound) | Expected Change (Pam3CSK4) | Rationale & References |
| Cytokines | TNF, IL6, IL1B | Strong Upregulation | Upregulation | Key pro-inflammatory cytokines induced by TLR signaling. |
| Chemokines | CXCL8 (IL-8), CCL2 (MCP-1) | Strong Upregulation | Upregulation | Crucial for the recruitment of immune cells to the site of inflammation. |
| Receptors | TLR1, TLR2 | Upregulation | Upregulation | Positive feedback loop to enhance sensitivity to TLR agonists. |
| Transcription Factors | NFKB1, REL, JUN, FOS | Upregulation | Upregulation | Key transcription factors downstream of the TLR1/TLR2 signaling pathway. |
| Enzymes | MMP9 | Upregulation | Upregulation | Involved in tissue remodeling and immune cell migration. |
| Negative Regulators | SOCS1, A20 (TNFAIP3) | Upregulation | Upregulation | Part of a negative feedback mechanism to control the inflammatory response. |
Signaling Pathway and Experimental Workflow
The activation of TLR1/TLR2 by this compound or Pam3CSK4 initiates a well-defined signaling cascade, leading to the activation of transcription factors that drive the expression of inflammatory genes. A simplified representation of this pathway is provided below.
Caption: TLR1/TLR2 signaling pathway activated by this compound.
A typical experimental workflow for analyzing gene expression changes in response to this compound is outlined below.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the gene expression analysis of cells treated with this compound.
Cell Culture and Differentiation
-
Cell Line: Human THP-1 monocytic cells are a commonly used model.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (for macrophage-like phenotype):
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a new culture flask.
-
Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours. Differentiated cells will become adherent.
-
After incubation, remove the PMA-containing medium and replace it with fresh, pre-warmed culture medium.
-
Allow the cells to rest for at least 24 hours before treatment.
-
Treatment with TLR Agonists
-
Preparation of Agonists:
-
Reconstitute this compound and Pam3CSK4 in sterile, endotoxin-free water or DMSO to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., for this compound, concentrations could range from 1 pM to 10 nM).
-
-
Cell Treatment:
-
Remove the culture medium from the differentiated THP-1 cells.
-
Add the medium containing the appropriate concentration of this compound, Pam3CSK4, or a vehicle control (the solvent used for the agonists).
-
Incubate the cells for the desired time points (e.g., 2, 6, and 24 hours) to capture both early and late gene expression changes.
-
RNA Extraction and Quality Control
-
RNA Isolation:
-
At each time point, lyse the cells directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 and A260/A230 ratios).
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) (ideally > 8) is crucial for downstream applications like RNA-sequencing.
-
Gene Expression Analysis
A. Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Run the qPCR reaction on a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.
B. RNA Sequencing (RNA-seq)
-
Library Preparation:
-
Starting with high-quality total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the this compound and Pam3CSK4 treated groups compared to the vehicle control.
-
Pathway and Functional Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify the biological pathways and functions that are enriched in the differentially expressed genes.
-
Conclusion
This compound represents a potent new tool for stimulating the innate immune system through the TLR1/TLR2 pathway. Based on its mechanism of action, it is expected to induce a robust pro-inflammatory gene expression profile, similar to that of Pam3CSK4 but with potentially greater potency. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own detailed comparative analyses and further elucidate the therapeutic potential of this compound.
References
- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Diprovocim-X: A Comparative Analysis of Toll-like Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diprovocim-X's cross-reactivity with other Toll-like Receptors (TLRs), supported by experimental data. This compound is a potent synthetic small-molecule agonist of the TLR1/TLR2 heterodimer, demonstrating significant promise as a vaccine adjuvant and immunomodulatory agent.[1][2][3] Understanding its specificity is crucial for predicting its biological effects and ensuring its safety and efficacy in therapeutic applications.
Summary of Cross-Reactivity Data
Experimental evidence strongly indicates that this compound is a highly specific agonist for the TLR1/TLR2 complex. Studies have shown that its immunostimulatory activity is dependent on the presence of both TLR1 and TLR2, while being independent of other TLRs, notably TLR4 and TLR6.
| Target TLR | This compound Activity | Method | Cell Type | Reference |
| TLR1/TLR2 | Agonist | TNF-α Release / NF-κB Activation | Human THP-1 cells, Mouse Peritoneal Macrophages | [1][4] |
| TLR4 | No Activity | TNF-α Release | Peritoneal Macrophages from Tlr4-mutant C3H/HeJ mice | |
| TLR6 | No Activity | TNF-α Release (using neutralizing antibody) | Human THP-1 cells | |
| Other TLRs | Not reported, but activity is MyD88-dependent, suggesting no cross-reactivity with TLR3 (TRIF-dependent) | Inferences from signaling pathway studies | Mouse Peritoneal Macrophages |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity assessment of this compound.
TLR Specificity Analysis using Knockout Mouse Macrophages
This experiment determines the dependence of this compound on specific TLRs by measuring cytokine production in macrophages deficient in individual TLRs.
Objective: To assess the necessity of TLR1, TLR2, and TLR6 for this compound-induced TNF-α production.
Materials:
-
Peritoneal macrophages isolated from wild-type, TLR1-/-, TLR2-/-, and TLR6-/- mice.
-
This compound
-
Lipopolysaccharide (LPS) as a positive control for TLR4 activation.
-
Pam3CSK4 as a positive control for TLR1/TLR2 activation.
-
FSL-1 as a positive control for TLR2/TLR6 activation.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α ELISA kit
Procedure:
-
Isolate peritoneal macrophages from wild-type and knockout mice.
-
Seed the macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, LPS, Pam3CSK4, and FSL-1.
-
Remove the culture medium from the cells and replace it with fresh medium containing the TLR agonists at the desired concentrations.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Compare the TNF-α production in response to this compound across the different macrophage genotypes. A lack of response in a specific knockout cell line indicates the dependence of this compound on that particular TLR.
TLR Specificity Analysis using Neutralizing Antibodies in Human THP-1 Cells
This method confirms the TLR specificity of this compound in a human cell line by blocking specific TLRs with neutralizing antibodies.
Objective: To determine if blocking TLR1, TLR2, or TLR6 with neutralizing antibodies inhibits this compound-induced TNF-α production in human monocytic THP-1 cells.
Materials:
-
Human THP-1 monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells
-
This compound
-
Neutralizing antibodies for human TLR1, TLR2, and TLR6
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TNF-α ELISA kit
Procedure:
-
Differentiate THP-1 cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Seed the differentiated THP-1 cells in 96-well plates.
-
Pre-incubate the cells with neutralizing antibodies against TLR1, TLR2, or TLR6, or an isotype control antibody, for 1-2 hours at 37°C.
-
Add this compound to the wells at a concentration known to induce a robust response.
-
Incubate the plates for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit.
-
Compare the TNF-α levels in the presence of the different neutralizing antibodies to the isotype control. A significant reduction in TNF-α production in the presence of a specific anti-TLR antibody indicates that this compound signals through that receptor.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the TLR1/TLR2 heterodimer, leading to MyD88-dependent signaling and cytokine production.
Experimental Workflow for TLR Cross-Reactivity Testing
Caption: A generalized workflow for assessing the cross-reactivity of a compound against a panel of TLRs.
References
- 1. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - Journal of Medicinal Chemistry - Figshare [figshare.com]
Benchmarking Diprovocim-X Against Novel Vaccine Adjuvants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines relies heavily on the selection of appropriate adjuvants to enhance the immunogenicity of antigens. Diprovocim-X, a synthetic small-molecule agonist of Toll-like receptor 1 and 2 (TLR1/TLR2), has emerged as a potent adjuvant demonstrating significant activity in preclinical models. This guide provides an objective comparison of this compound's performance with other novel vaccine adjuvants, supported by available experimental data, to aid researchers in making informed decisions for their vaccine development programs.
Overview of this compound
This compound is a next-generation derivative of the Diprovocim class of molecules.[][2][3] It functions by activating the innate immune system through the TLR1/TLR2 heterodimer, leading to the production of pro-inflammatory cytokines and chemokines.[4][5] This innate immune activation subsequently enhances the adaptive immune response to co-administered antigens, promoting both humoral (antibody-mediated) and cellular (T-cell mediated) immunity.
Head-to-Head Comparison: this compound vs. Alum
A key study provides a direct comparison of Diprovocim with the widely used adjuvant, alum, in a therapeutic cancer vaccine model in mice with aggressive melanoma.
Key Findings:
-
Survival Rate: Mice receiving a cancer vaccine adjuvanted with Diprovocim exhibited a 100% survival rate over 54 days. In contrast, the group receiving the same vaccine with alum as the adjuvant showed only a 25% survival rate.
-
Cellular Immunity: Diprovocim was shown to be more effective at inducing tumor-infiltrating leukocytes, particularly CD8+ T cells, which are crucial for anti-tumor immunity.
-
Humoral Immunity: While both Diprovocim and alum induced similar levels of total antigen-specific IgG, Diprovocim elicited a mixed IgG1 and IgG2b response, indicative of a balanced Th1/Th2 response, whereas alum primarily induced a Th2-biased IgG1 response.
Comparative Analysis of Novel Vaccine Adjuvants
While direct head-to-head studies of this compound against many other novel adjuvants are not yet widely available in published literature, this section provides a comparative summary of their known characteristics and performance based on existing data.
Table 1: Adjuvant Characteristics and Mechanism of Action
| Adjuvant | Type | Mechanism of Action |
| This compound | Small Molecule | TLR1/TLR2 agonist |
| MF59 | Oil-in-water emulsion | Induces an immunocompetent environment at the injection site, promotes recruitment of immune cells, and enhances antigen uptake. The exact molecular targets are not fully elucidated but may involve a TLR-independent MyD88 activation pathway. |
| AS01 | Liposome-based | Contains MPL (a TLR4 agonist) and QS-21 (a saponin). |
| CpG 1018 | Oligonucleotide | TLR9 agonist. |
| Matrix-M | Saponin-based | Composed of saponin extracts from Quillaja saponaria, cholesterol, and phospholipids, forming nanoparticles. It enhances both the magnitude and duration of the immune response. |
| QS-21 | Saponin | A purified saponin from Quillaja saponaria. Enhances both Th1 and Th2 responses. |
| IC31 | Peptide/Oligonucleotide | Combination of an antibacterial peptide and a TLR9 agonist oligodeoxynucleotide. |
| CAF01 | Cationic Liposome | Composed of DDA and TDB. Promotes a strong cell-mediated immune response. |
Table 2: Reported Immune Response Profiles
| Adjuvant | Predominant T-Helper Response | Key Reported Outcomes |
| This compound | Balanced Th1/Th2 | Strong induction of both humoral and cellular immunity. Superior protection in a cancer model compared to alum. |
| MF59 | Th2-biased | Enhances antibody responses. Has shown better efficacy than alum in some studies. |
| AS01 | Strong Th1 | Induces robust T-cell responses. |
| CpG 1018 | Strong Th1 | Potentiates Th1-biased antibody and strong cytotoxic T lymphocyte (CTL) responses. |
| Matrix-M | Balanced Th1/Th2 | Augments both Th1 and Th2 responses and induces antibodies of multiple subclasses. |
| QS-21 | Balanced Th1/Th2 | Potent inducer of both antibody and T-cell responses. |
| IC31 | Strong Th1 | Induces potent CTL responses. |
| CAF01 | Strong Th1 | Promotes robust and long-lived T-cell responses, particularly IFN-γ and IL-17 producing T-cells. |
Experimental Protocols
Protocol: In Vivo Adjuvant Comparison in a Murine Melanoma Model (Diprovocim vs. Alum)
This protocol is based on the methodology described in the study comparing Diprovocim and alum in a therapeutic cancer vaccine setting.
-
Animal Model: C57BL/6J mice.
-
Tumor Inoculation: Mice are injected subcutaneously with B16-OVA melanoma cells.
-
Vaccine Formulation: The vaccine consists of the model antigen ovalbumin (OVA). The adjuvants used for comparison are Diprovocim and alum.
-
Immunization Schedule: Mice are immunized intramuscularly on day 3 and day 10 post-tumor inoculation.
-
Concomitant Therapy: All mice receive anti-PD-L1 therapy to block immune checkpoints.
-
Readouts:
-
Tumor Growth: Tumor volume is measured regularly.
-
Survival: Mouse survival is monitored over the course of the experiment.
-
Immunological Analysis:
-
Antibody Response: Serum is collected to measure OVA-specific IgG, IgG1, and IgG2b antibody titers by ELISA.
-
Cellular Response: In vivo cytotoxic T lymphocyte (CTL) killing assays are performed. Tumor-infiltrating leukocytes are isolated and analyzed by flow cytometry for the presence of CD4+ and CD8+ T cells.
-
-
Protocol: General In Vivo Adjuvant Benchmarking with a Model Antigen
This protocol provides a general framework for comparing different adjuvants.
-
Animal Model: Typically BALB/c or C57BL/6 mice.
-
Antigen: A well-characterized model antigen such as ovalbumin (OVA) or a viral protein.
-
Adjuvant Groups:
-
Antigen only (negative control)
-
Antigen + this compound
-
Antigen + Novel Adjuvant 1
-
Antigen + Novel Adjuvant 2
-
...and so on.
-
-
Immunization: Mice are immunized subcutaneously or intramuscularly at day 0 and boosted at day 14 or 21.
-
Sample Collection: Blood is collected at various time points to assess antibody responses. Spleens are harvested at the end of the study for T-cell analysis.
-
Immunological Assays:
-
Antibody Titers: Antigen-specific total IgG, IgG1, and IgG2a/c titers are measured by ELISA to determine the magnitude and Th1/Th2 bias of the humoral response.
-
T-Cell Responses: Splenocytes are restimulated in vitro with the antigen, and cytokine production (e.g., IFN-γ, IL-4, IL-5, IL-17) is measured by ELISpot or intracellular cytokine staining followed by flow cytometry to assess the nature of the T-cell response.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (TLR1/TLR2 Agonist)
Caption: this compound binds to TLR1 and TLR2, leading to downstream signaling and cytokine production.
Signaling Pathway of CpG 1018 (TLR9 Agonist)
Caption: CpG 1018 activates TLR9 in the endosome, inducing Type I interferons and cytokines.
Proposed Mechanism of Action for MF59
Caption: MF59 creates an immunocompetent environment, enhancing immune cell activity.
Experimental Workflow for Adjuvant Comparison
Caption: A typical workflow for comparing the efficacy of different vaccine adjuvants in vivo.
Conclusion
This compound demonstrates significant promise as a vaccine adjuvant, with preclinical data suggesting superiority over traditional adjuvants like alum, particularly in eliciting robust cellular immune responses. While direct comparative data against a broader range of novel adjuvants is still emerging, its well-defined mechanism of action as a TLR1/TLR2 agonist and its potent in vivo activity position it as a compelling candidate for further investigation in the development of next-generation vaccines. Researchers are encouraged to consider the specific immunological requirements of their vaccine target when selecting an adjuvant and to conduct head-to-head comparisons to identify the optimal formulation.
References
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Cytokine Profiles Associated with Specific Adjuvants Used in a DNA Prime-Protein Boost Vaccination Strategy | PLOS One [journals.plos.org]
- 5. Adjuvant effect of the novel TLR1/TLR2 agonist Diprovocim synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Diprovocim-X: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like Diprovocim-X are paramount to ensuring laboratory safety and environmental protection. As a novel TLR1/TLR2 agonist, this compound requires careful consideration for its deactivation and disposal. While specific protocols for this compound are not publicly available, this guide provides a framework for its proper disposal based on established best practices for hazardous chemical waste management in a laboratory setting.
Core Principles of Hazardous Waste Management
The disposal of this compound should adhere to federal, state, and local regulations for hazardous waste. Key principles include:
-
Proper Identification and Labeling: All containers with this compound waste must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Segregation: Keep this compound waste separate from other waste streams to prevent accidental reactions.
-
Containment: Use sturdy, leak-proof containers for waste collection. Secondary containment is recommended for liquid waste.
-
No Sewer Disposal of Untreated Waste: Never dispose of untreated this compound down the drain.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for specific guidance on hazardous waste disposal.
Step-by-Step Disposal Procedures for this compound
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect solid this compound waste, such as contaminated personal protective equipment (PPE), weigh boats, and vials, in a designated, clearly labeled hazardous waste container.
-
Ensure the container is kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as unused solutions or cell culture media, in a dedicated, leak-proof container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
2. Disposal of Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated.
-
A common procedure for glass containers is to triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass.
3. Potential Deactivation Approaches (for consideration and validation):
While specific deactivation protocols for this compound are not documented, the following general chemical inactivation methods for bioactive molecules could be investigated and validated by qualified personnel within your institution. These methods should not be attempted without a thorough risk assessment and approval from your EHS department.
| Deactivation Method | General Protocol | Considerations |
| Chemical Degradation (e.g., Hydrolysis) | Treatment with a strong acid or base to break down the molecule. | The stability of this compound to acid/base is unknown. Reaction byproducts may also be hazardous. Requires careful neutralization before disposal. |
| Oxidation | Treatment with a strong oxidizing agent (e.g., bleach solution). | The reactivity of this compound with oxidizers is unknown and could be vigorous. This method may generate hazardous byproducts. |
It is critical to emphasize that any potential deactivation protocol must be rigorously tested and validated for its effectiveness in neutralizing the biological activity of this compound before being implemented as a standard procedure.
Experimental Workflow for Waste Handling
Personal protective equipment for handling Diprovocim-X
Disclaimer: Specific safety and handling documentation for Diprovocim-X is not publicly available. This guide is based on established best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment conducted by the user and their institution's Environmental Health and Safety (EHS) department.
This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal for researchers, scientists, and drug development professionals working with this compound, a potent TLR1/TLR2 agonist.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[1][2]
| Protection Type | Recommended PPE |
| Body | A disposable, fluid-resistant laboratory coat or gown should be worn over personal clothing. For procedures with a high risk of splashing, an impervious gown is recommended.[3] |
| Hand | Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. For handling larger quantities or when there is a risk of cuts, consider a cut-resistant outer glove.[1] |
| Eye/Face | ANSI-rated safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a significant risk of splashes or aerosol generation.[3] |
| Respiratory | For handling the powdered form of this compound or when aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All respirator use must be in accordance with a documented respiratory protection program, including fit testing. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before starting, ensure the work area is clean and uncluttered.
-
Have all necessary equipment and supplies, including a designated waste container, readily accessible within the containment area.
-
-
Reconstitution:
-
Carefully weigh the required amount of this compound.
-
To avoid generating dust, add the solvent (e.g., DMSO) slowly to the vial containing the powder.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Administration (In Vitro/In Vivo):
-
When diluting the stock solution, work within the fume hood.
-
For in vivo administration, use safety-engineered needles and syringes.
-
Ensure animals are properly restrained to prevent accidental needlesticks.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination (gloves, gown, face shield/goggles, respirator).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Unused Solutions: Unused solutions of this compound should be disposed of as hazardous chemical waste according to your institution's EHS guidelines. Do not pour down the drain.
-
Sharps: All needles and syringes used for administration must be disposed of in a designated sharps container.
Quantitative Data
The following tables summarize the in vitro potency of this compound from published research.
Table 1: In Vitro Activity of this compound in Human Cells
| Cell Line | Assay | EC₅₀ (pM) | Efficacy vs. Diprovocim-1 |
| THP-1 | TNF-α Release | 140 | 100% |
Table 2: In Vitro Activity of this compound in Murine Cells
| Cell Type | Assay | EC₅₀ (pM) | Efficacy vs. Diprovocim-1 |
| Peritoneal Macrophages | TNF-α Release | 750 | 550% |
Signaling Pathway
This compound functions as a Toll-like receptor 1 and 2 (TLR1/TLR2) agonist, activating downstream signaling pathways that lead to an innate and adaptive immune response.
Caption: TLR1/TLR2 signaling pathway activated by this compound.
Experimental Protocol: In Vivo Adjuvant Activity
The following is a representative protocol for assessing the in vivo adjuvant activity of this compound, based on published studies.
-
Animal Model: 8-week-old female C57BL/6J mice are used. All procedures must be approved by the institution's Animal Care and Use Committee.
-
Reagents:
-
This compound
-
Ovalbumin (OVA)
-
Vehicle (e.g., DMSO:Tween 80:saline)
-
-
Experimental Groups:
-
Vehicle alone
-
OVA alone
-
This compound + OVA
-
-
Procedure:
-
On day 0, immunize mice via intramuscular injection with the respective formulations. A typical dose might be 100 µg of OVA and 200 µg of this compound per mouse.
-
On day 28, administer a booster immunization with the same formulations.
-
-
Analysis:
-
Collect serum at specified time points to measure OVA-specific antibody titers (e.g., IgG, IgG1, IgG2b) by ELISA.
-
Perform a cytotoxic T lymphocyte (CTL) assay to assess the cell-mediated immune response.
-
Caption: Workflow for in vivo adjuvant activity assessment.
References
- 1. Distinct signaling pathways regulate TLR2 co-stimulatory function in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of extra- and intracellular domains of TLR1 and TLR2 in NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
